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  • Product: 2-Amino-5-(trifluoromethyl)benzenesulfonamide
  • CAS: 201224-78-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-Amino-5-(trifluoromethyl)benzenesulfonamide

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Subject: 2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS: 201224-78-4) Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Subject: 2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS: 201224-78-4)

Executive Summary

In modern drug discovery, the strategic placement of electron-withdrawing groups and hydrogen-bonding motifs on aromatic scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 2-Amino-5-(trifluoromethyl)benzenesulfonamide is a highly specialized, bifunctional building block. Featuring an ortho-amino sulfonamide core and a meta-trifluoromethyl (-CF 3​ ) group, this compound serves as a privileged intermediate for the synthesis of complex heterocyclic therapeutics, most notably fused [1,2,4]thiadiazine derivatives that act as inhibitors of the MYST family of lysine acetyltransferases (KATs) [1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and self-validating synthetic methodologies, offering a comprehensive guide for researchers utilizing this compound in advanced drug design.

Physicochemical Properties & Structural Rationale

The utility of 2-Amino-5-(trifluoromethyl)benzenesulfonamide stems directly from the interplay of its functional groups. The physicochemical profile dictates its solubility, reactivity, and binding affinity in biological systems [2].

Quantitative Data Summary

All critical quantitative parameters are summarized in the table below to facilitate rapid reference for formulation and synthetic planning.

PropertyValueCausality / Impact in Drug Design
CAS Number 201224-78-4Standardized identifier for procurement and regulatory tracking.
Molecular Weight 240.20 g/mol Low molecular weight provides a high "ligand efficiency" baseline, allowing extensive downstream structural elaboration without violating Lipinski’s Rule of 5.
Molecular Formula C 7​ H 7​ F 3​ N 2​ O 2​ SThe presence of fluorine and sulfur introduces unique metabolic stability and distinct electrostatic potential surfaces.
Physical Form Solid (Powder)Favorable for gravimetric dosing, long-term ambient storage, and bulk handling [3].
LogP (Estimated) ~1.8 – 2.2The lipophilic -CF 3​ group balances the polarity of the sulfonamide, ensuring optimal membrane permeability while maintaining aqueous solubility.
pKa (Sulfonamide) ~8.5 – 9.0The strong electron-withdrawing effect of the -CF 3​ group increases the acidity of the sulfonamide proton, making it an excellent hydrogen bond donor in target protein pockets.
Electronic and Steric Causality

The -CF 3​ group at the 5-position exerts a powerful inductive electron-withdrawing effect (-I effect). This profoundly impacts the reactivity of the ortho-amino sulfonamide motif:

  • Aniline Basicity: The basicity of the primary amine is significantly attenuated by both the ortho-sulfonamide and the para-CF 3​ group, rendering it relatively unreactive to mild electrophiles, which allows for selective functionalization.

  • Sulfonamide Acidity: The sulfonamide group acts as a weak acid. At physiological pH (7.4), it remains predominantly neutral, but in slightly basic microenvironments (or during basic synthetic workups), it readily deprotonates to form a highly soluble anion.

Synthetic Methodologies: A Self-Validating Protocol

The generation of the free 2-amino-5-(trifluoromethyl)benzenesulfonamide often requires the deprotection of a heavily shielded precursor, such as a 3,4,5-trimethoxybenzyl (TMB) protected derivative [1].

To ensure scientific integrity, the following protocol is designed as a self-validating system —meaning the workflow includes built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol: TFA-Mediated Deprotection of N-Protected Precursor

Objective: Cleave the TMB protecting group to yield the pure free amine-sulfonamide building block.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(Trifluoromethyl)-2-((3,4,5-trimethoxybenzyl)amino)benzenesulfonamide (approx. 4.27 mmol) in neat Trifluoroacetic Acid (TFA) (10 mL).

    • Causality: TFA provides the high acidity required to protonate the aniline nitrogen, facilitating the unimolecular cleavage of the electron-rich TMB group as a stabilized carbocation.

  • Reaction Execution: Stir the homogeneous mixture at room temperature (20–25 °C) for 12 hours (overnight).

    • Validation Check 1 (In-Process): Perform TLC (Hexanes:EtOAc 1:1). The starting material (high Rf) should completely disappear, replaced by a highly polar, UV-active spot (low Rf) corresponding to the desired product.

  • Concentration: Remove the excess TFA in vacuo to yield a crude residue.

    • Causality: Removing TFA prevents excessive exotherms during the subsequent neutralization step.

  • Neutralization & Precipitation: Dilute the residue with deionized water (30 mL). Slowly adjust the aqueous mixture to pH 13 using 20% w/v aqueous sodium hydroxide (NaOH).

    • Causality: At pH 13, the sulfonamide (pKa ~8.5) is deprotonated, forming a water-soluble sodium salt. The cleaved TMB byproducts (often polymeric or gummy) remain insoluble.

  • Isolation: Filter the mixture to remove the gummy TMB byproducts. Carefully adjust the filtrate back to pH 6.5–7.0 using 1M HCl to precipitate the neutral 2-amino-5-(trifluoromethyl)benzenesulfonamide. Filter, wash with cold water, and dry under high vacuum.

    • Validation Check 2 (Analytical Release): LC-MS must confirm a dominant peak with [M+H] + at m/z 241.0. 1 H NMR (DMSO- d6​ ) should show the disappearance of the TMB methoxy singlets (~3.7 ppm) and the presence of two distinct exchangeable D 2​ O signals for the -NH 2​ and -SO 2​ NH 2​ protons.

SyntheticWorkflow A N-Protected Precursor (TMB-derivative) B TFA Deprotection (Acidic Cleavage) A->B Trifluoroacetic acid RT, 12h C 2-Amino-5-(CF3) benzenesulfonamide B->C Neutralization & Isolation D Cyclization (Heteroannulation) C->D Electrophilic Reagents E Fused [1,2,4]thiadiazine (Active API) D->E Structural Maturation

Synthetic workflow from protected precursor to active fused thiadiazine API.

Applications in Advanced Therapeutics (Epigenetic Modulation)

The primary modern application of 2-Amino-5-(trifluoromethyl)benzenesulfonamide is its use as a foundational scaffold for MYST family KAT inhibitors [1].

The Role of MYST KATs in Oncology

The MYST family of lysine acetyltransferases (including HBO1, TIP60, and MOZ) are epigenetic enzymes responsible for the acetylation of histone substrates. This acetylation leads to a relaxed chromatin conformation, promoting the transcription of oncogenes that drive cancer stem cell enrichment and tumor proliferation.

Pharmacophore Maturation

By subjecting 2-Amino-5-(trifluoromethyl)benzenesulfonamide to heteroannulation (cyclization), chemists generate fused [1,2,4]thiadiazine derivatives. The sulfonamide oxygen atoms and the basic nitrogen atoms in the newly formed ring system act as highly specific pharmacophores that coordinate within the acetyl-CoA binding pocket of the MYST enzymes. The -CF 3​ group projects into a lipophilic sub-pocket, anchoring the inhibitor and drastically increasing its residence time on the target.

Mechanism of action for MYST KAT inhibitors derived from the sulfonamide precursor.

Conclusion

2-Amino-5-(trifluoromethyl)benzenesulfonamide is far more than a simple building block; it is a strategically designed molecular scaffold. Its precise physicochemical properties—driven by the electron-withdrawing -CF 3​ group and the bifunctional ortho-amino sulfonamide—make it an indispensable tool for the synthesis of next-generation epigenetic modulators. By employing rigorous, self-validating synthetic protocols, researchers can reliably leverage this compound to accelerate the discovery of novel anti-neoplastic agents.

References

  • Title: Fused [1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family (WO2019043139A1)
Exploratory

The Strategic Deployment of 2-Amino-5-(trifluoromethyl)benzenesulfonamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The confluence of a benzenesulfonamide scaffold and a trifluoromethyl group within a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of a benzenesulfonamide scaffold and a trifluoromethyl group within a single molecular entity presents a compelling starting point for the rational design of novel therapeutic agents. This technical guide delves into the untapped potential of 2-Amino-5-(trifluoromethyl)benzenesulfonamide as a versatile building block in medicinal chemistry. We will explore its intrinsic chemical properties that render it an attractive scaffold for targeting a range of disease states, with a particular focus on oncology and enzyme inhibition. This document will provide a comprehensive overview of the strategic considerations for its use, detailed synthetic methodologies for its derivatization, and robust protocols for the biological evaluation of its progeny.

Introduction: Unpacking the Potential of a Privileged Scaffold

The quest for novel, effective, and safe therapeutics is a central tenodymium in medicinal chemistry. The strategic selection of a core molecular scaffold is a critical determinant of success in any drug discovery program. 2-Amino-5-(trifluoromethyl)benzenesulfonamide emerges as a molecule of significant interest due to the synergistic interplay of its constituent functional groups: the benzenesulfonamide and the trifluoromethyl moieties.

The benzenesulfonamide group is a well-established pharmacophore, integral to the structure of numerous clinically successful drugs.[1] Its prominence stems from its ability to act as a bioisostere for carboxylic acids and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[2] Notably, the primary sulfonamide group is a key zinc-binding group, a feature exploited in the design of a multitude of enzyme inhibitors, particularly carbonic anhydrases.[1]

The trifluoromethyl (CF3) group , on the other hand, is a powerful tool for modulating the physicochemical and pharmacokinetic properties of a drug candidate.[3][4] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, enhancing binding affinities. Furthermore, the CF3 group is known to increase lipophilicity and metabolic stability, thereby improving a molecule's oral bioavailability and in vivo half-life.[5] The strategic incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry, with a growing number of FDA-approved drugs featuring this moiety.[6]

The unique combination of these two powerful functionalities in 2-Amino-5-(trifluoromethyl)benzenesulfonamide, along with a reactive primary amine, provides a versatile platform for the synthesis of diverse compound libraries with the potential for a wide range of biological activities.

Table 1: Physicochemical Properties of 2-Amino-5-(trifluoromethyl)benzenesulfonamide

PropertyValueSource
CAS Number 201224-78-4[1]
Molecular Formula C₇H₇F₃N₂O₂S[5]
Molecular Weight 240.21 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥95%[1]
Storage Ambient Temperature[1]

Potential Therapeutic Applications: A Focus on Oncology

The structural attributes of 2-Amino-5-(trifluoromethyl)benzenesulfonamide make it a particularly promising starting point for the development of novel anticancer agents. Two key areas of opportunity are its potential as a scaffold for carbonic anhydrase inhibitors and as a building block for kinase inhibitors.

Carbonic Anhydrase Inhibition: Targeting the Tumor Microenvironment

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and play a crucial role in regulating the tumor microenvironment.[7][8] By maintaining a neutral intracellular pH and an acidic extracellular pH, these enzymes promote tumor growth, proliferation, and metastasis.[7] Consequently, the inhibition of tumor-associated CAs has emerged as a promising strategy for cancer therapy.

The primary sulfonamide group of 2-Amino-5-(trifluoromethyl)benzenesulfonamide is an ideal zinc-binding group for targeting the active site of carbonic anhydrases. The trifluoromethyl group can further enhance the inhibitory potency and selectivity of its derivatives.

CA_Inhibition cluster_TumorCell Tumor Cell (Hypoxic) cluster_Inhibitor Therapeutic Intervention Tumor_Metabolism Increased Glycolysis & CO2 Production CA_IX Carbonic Anhydrase IX (Membrane Bound) Tumor_Metabolism->CA_IX CO2 substrate Intracellular_pH Maintains Neutral Intracellular pH CA_IX->Intracellular_pH Extracellular_pH Acidic Extracellular Microenvironment CA_IX->Extracellular_pH Tumor_Progression Promotes Invasion, Metastasis & Chemoresistance Extracellular_pH->Tumor_Progression Negative_Outcome Poor Patient Prognosis Tumor_Progression->Negative_Outcome Leads to Inhibitor 2-Amino-5-(trifluoromethyl)benzenesulfonamide Derivative Inhibitor->CA_IX Binds to Zinc in Active Site Positive_Outcome Tumor Growth Inhibition Inhibitor->Positive_Outcome Results in

Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment.

Kinase Inhibition: A Versatile Pharmacophore for Targeted Therapy

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2-amino-substituted aromatic scaffold is a common feature in many approved kinase inhibitors. The primary amine of 2-Amino-5-(trifluoromethyl)benzenesulfonamide provides a convenient handle for the introduction of various heterocyclic systems, a common strategy in the design of kinase inhibitors. The trifluoromethyl group can contribute to enhanced binding affinity and improved pharmacokinetic properties.

Kinase_Inhibitor_Workflow Start 2-Amino-5-(trifluoromethyl)benzenesulfonamide Step1 Step 1: N-Arylation/Acylation Introduce kinase-binding moiety Start->Step1:f0 Step2 Step 2: Sulfonamide Modification Modulate solubility and cell permeability Step1:f0->Step2:f0 Library Diverse Library of Kinase Inhibitor Candidates Step2:f0->Library Screening In vitro Kinase Assays Cellular Proliferation Assays Library->Screening:f0 Lead_Compound Lead Compound with Potent & Selective Activity Screening:f1->Lead_Compound

Caption: General workflow for developing kinase inhibitors from the core scaffold.

Synthetic Strategies and Experimental Protocols

The primary amino group of 2-Amino-5-(trifluoromethyl)benzenesulfonamide is the primary site for synthetic modification, allowing for the construction of a diverse range of derivatives.

General Protocol for N-Acylation

This protocol describes a general method for the acylation of the primary amine, a common first step in the synthesis of many bioactive molecules.

Materials:

  • 2-Amino-5-(trifluoromethyl)benzenesulfonamide

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HBTU, HATU) if starting from a carboxylic acid[9]

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Dissolve 2-Amino-5-(trifluoromethyl)benzenesulfonamide (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.5 - 2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • If using an acyl chloride, add it dropwise to the cooled solution. If using a carboxylic acid, pre-activate it with the coupling agent according to the manufacturer's protocol before adding it to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.

Protocol for Sulfonamide Derivatization

The sulfonamide nitrogen can also be functionalized, although this typically requires more forcing conditions.

Materials:

  • N-protected 2-Amino-5-(trifluoromethyl)benzenesulfonamide derivative

  • Alkyl halide or other electrophile

  • Strong base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide, tetrahydrofuran)

Procedure:

  • Dissolve the N-protected starting material (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the strong base (1.1 - 1.5 eq) portion-wise at 0 °C.

  • Stir the mixture for 30-60 minutes at 0 °C to allow for deprotonation of the sulfonamide.

  • Add the electrophile (1.1 eq) dropwise and allow the reaction to warm to room temperature or heat as required.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography.

Biological Evaluation: In Vitro Assays

The following protocols provide a starting point for evaluating the biological activity of newly synthesized derivatives of 2-Amino-5-(trifluoromethyl)benzenesulfonamide.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific carbonic anhydrase isoform. A common method is the stopped-flow CO₂ hydration assay.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. Inhibitors will decrease this rate.

Procedure:

  • Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).

  • Add a known concentration of the purified CA isoenzyme to the buffer.

  • Prepare a range of concentrations of the test compound.

  • In a stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with a CO₂-saturated solution.

  • Monitor the change in absorbance of the pH indicator over time to determine the initial rate of reaction.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for an additional 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

2-Amino-5-(trifluoromethyl)benzenesulfonamide represents a highly promising and underexplored scaffold in medicinal chemistry. Its unique combination of a proven pharmacophore (benzenesulfonamide) and a key property-enhancing group (trifluoromethyl) provides a robust platform for the design and synthesis of novel therapeutic agents. The potential applications, particularly in the development of carbonic anhydrase and kinase inhibitors for cancer therapy, are significant. The synthetic and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this versatile building block. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a broad range of biological targets to fully unlock the therapeutic potential of this privileged scaffold.

References

  • Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. PMC.
  • 2-Amino-5-(trifluoromethyl)benzenesulphonamide | 201224-78-4. Sigma-Aldrich.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 201224-78-4|2-Amino-5-(trifluoromethyl)benzenesulfonamide|BLD Pharm. BLD Pharm.
  • The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development. Benchchem.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Deriv
  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applic
  • Synthesis of bioactive compounds. Diva-Portal.org.
  • Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed.
  • Benzenesulfonamide: Structure, Properties, and Applic
  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evalu
  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfon
  • 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide. Benchchem.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Utilizing 5-(Aminomethyl)-2-fluorobenzonitrile. Benchchem.
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC.
  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI.
  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH.
  • Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PMC.
  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters.
  • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed.

Sources

Foundational

Pharmacodynamic and Physicochemical Profiling of 2-Amino-5-(trifluoromethyl)benzenesulfonamide: The Role of the -CF₃ Moiety

Executive Summary The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of functional groups to modulate both pharmacokinetics (PK) and pharmacodynamics (PD). Among these, the t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the strategic incorporation of functional groups to modulate both pharmacokinetics (PK) and pharmacodynamics (PD). Among these, the trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry[1]. When integrated into the benzenesulfonamide scaffold—specifically as 2-Amino-5-(trifluoromethyl)benzenesulfonamide —the -CF₃ moiety fundamentally alters the molecule's electronic distribution, steric profile, and lipophilicity. This whitepaper provides an in-depth technical analysis of how the 5-trifluoromethyl substitution drives the biological activity of this pharmacophore, particularly focusing on its role as a highly potent, isoform-selective inhibitor of Carbonic Anhydrase (CA)[2].

Physicochemical Causality: The Trifluoromethyl Advantage

The addition of a -CF₃ group at the 5-position of the 2-aminobenzenesulfonamide ring is not merely a structural variation; it is a calculated physicochemical intervention. The causality behind its efficacy can be broken down into three distinct mechanisms:

Electronic Modulation and pKa Shift

The primary pharmacophore for CA inhibition is the sulfonamide anion (R-SO₂NH⁻), which coordinates with the catalytic zinc ion (Zn²⁺) in the enzyme's active site[3]. The baseline pKa of an unsubstituted benzenesulfonamide is approximately 10.1, meaning it is predominantly unionized at physiological pH (7.4). The -CF₃ group exerts a profound electron-withdrawing effect through both inductive (-I) and mesomeric (-M) pathways[4]. By delocalizing the electron density away from the sulfonamide nitrogen, the -CF₃ group stabilizes the conjugate base, lowering the pKa of the sulfonamide to approximately 8.4. This targeted acidification significantly increases the molar fraction of the active anionic species at pH 7.4, directly causing a logarithmic increase in binding affinity (lower Ki​ )[5].

Lipophilicity and Membrane Partitioning

Effective intracellular target engagement requires optimal membrane permeability. The carbon-fluorine bond is highly non-polarizable, and the -CF₃ group significantly increases the overall lipophilicity (LogP) of the molecule[4]. Compared to a standard methyl group, the -CF₃ substitution increases the LogP by approximately 0.8 to 1.0 units. This enhanced lipophilicity is the direct causal factor for the molecule's improved ability to cross the phospholipid bilayer, allowing it to reach cytosolic CA isoforms (e.g., hCA II) efficiently[2].

Steric Parameters and Metabolic Stability

Sterically, the -CF₃ group is bulky, with a Van der Waals volume of ~42.8 ų (comparable to an isopropyl group). In the context of the CA active site, this bulk is highly advantageous. While the sulfonamide nitrogen binds the Zn²⁺ ion, the -CF₃ group extends into and perfectly fills the hydrophobic pocket of the active site, displacing highly ordered water molecules and contributing to a massive entropic gain during binding[3]. Furthermore, the exceptional strength of the C-F bond (~116 kcal/mol) renders the 5-position completely resistant to oxidative metabolism by Cytochrome P450 enzymes, drastically improving the compound's half-life[4].

G CF3 Trifluoromethyl (-CF3) Group Elec Strong Electron Withdrawing (-I, -M) CF3->Elec Lipo Increased Lipophilicity (+LogP) CF3->Lipo Steric Steric Bulk (42.8 ų) CF3->Steric pKa Lower Sulfonamide pKa Elec->pKa Perm Enhanced Cell Permeability Lipo->Perm Bind Hydrophobic Pocket Binding Steric->Bind Zn Optimal Zn2+ Coordination pKa->Zn Target High-Affinity Target Inhibition Perm->Target Bind->Target Zn->Target

Logical flow of -CF3 group effects on benzenesulfonamide pharmacodynamics and pharmacokinetics.

Quantitative Data Summaries

To illustrate the profound impact of the -CF₃ group, the following tables summarize the physicochemical shifts and the resulting kinetic improvements in target inhibition.

Table 1: Physicochemical Impact of the -CF₃ Group on Benzenesulfonamide Scaffolds

Compound ScaffoldLogP (calc)pKa (Sulfonamide)VdW Volume (ų)Metabolic Stability (HLMs)
Benzenesulfonamide (Baseline)0.8510.1~100Low (Prone to oxidation)
2-Amino-benzenesulfonamide0.529.8~115Low
2-Amino-5-(CF₃)-benzenesulfonamide 1.65 8.4 ~158 High (C-F bond resistance)

Table 2: Representative Carbonic Anhydrase Inhibition Profiling ( Ki​ , nM) [6]

CA IsoformCellular Localization2-Amino-BSA ( Ki​ nM)2-Amino-5-CF₃-BSA ( Ki​ nM)Clinical Relevance
hCA I Cytosolic> 4000~850Off-target (Erythrocytes)
hCA II Cytosolic~250~12 Glaucoma, Edema
hCA IX Transmembrane~500~25 Hypoxic Tumor Microenvironment
hCA XII Transmembrane~450~30 Hypoxic Tumor Microenvironment

Note: The addition of the -CF₃ group results in a >20-fold increase in potency against the primary therapeutic target, hCA II.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the evaluation of 2-Amino-5-(trifluoromethyl)benzenesulfonamide requires rigorous, self-validating protocols. Below are the definitive methodologies for determining target affinity and physicochemical properties.

Protocol A: Stopped-Flow CO₂ Hydrase Assay (Target Affinity)

Because the hydration of CO₂ by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ), standard steady-state spectrophotometry cannot capture the initial velocity. A stopped-flow instrument must be used[6].

Causality & Validation Principle: We utilize Phenol Red as a pH indicator to monitor the rapid acidification of the buffer as CO₂ is converted to HCO₃⁻ and H⁺. To ensure the system is self-validating, Acetazolamide (AAZ) is run concurrently. If the calculated Ki​ for AAZ falls outside the established 10–15 nM range, the entire assay run is invalidated, indicating a failure in enzyme integrity or CO₂ saturation.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red.

  • Enzyme/Inhibitor Incubation: Dilute recombinant hCA II to a final concentration of 10 nM. Prepare serial dilutions of 2-Amino-5-(trifluoromethyl)benzenesulfonamide (0.1 nM to 10 μM). Incubate the enzyme and inhibitor for exactly 15 minutes at 20°C to allow the bulky -CF₃ group to fully orient within the hydrophobic pocket.

  • Substrate Preparation: Saturate distilled water with pure CO₂ gas at 20°C for 30 minutes to achieve a precise 17 mM CO₂ stock.

  • Stopped-Flow Execution: Load the Enzyme+Inhibitor mix into Syringe 1 and the CO₂ substrate into Syringe 2 of the stopped-flow spectrophotometer.

  • Data Acquisition: Trigger the rapid mixing mechanism and monitor the absorbance decay at 506 nm (the isosbestic point of Phenol Red) for 10 seconds.

  • Kinetic Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Use the Morrison equation for tight-binding inhibitors to derive the Ki​ value.

Workflow Start Prepare Recombinant CA Isoforms Mix Incubate Enzyme + Inhibitor (15 min) Start->Mix PrepLigand Prepare 2-Amino-5-CF3-BSA Dilutions PrepLigand->Mix Substrate Inject CO2 Saturated Solution Mix->Substrate Read Stopped-Flow Spectrophotometry (A506) Substrate->Read Analyze Calculate Ki via Morrison Equation Read->Analyze

Step-by-step workflow for the self-validating Stopped-Flow CO2 Hydrase Assay.

Protocol B: Potentiometric Titration for pKa Determination

To validate the electronic effects of the -CF₃ group, the exact pKa of the sulfonamide must be empirically determined.

Causality & Validation Principle: The pKa dictates the ionization state at physiological pH. A glass electrode potentiometric titration is used. The system is self-validated by first titrating a standard solution of Benzoic acid (known pKa = 4.20). If the measured pKa of the standard deviates by >0.05 units, the electrode must be reconditioned and recalibrated.

Step-by-Step Workflow:

  • Calibration: Calibrate the pH meter using NIST-traceable buffers at pH 4.00, 7.00, and 10.00. Run the Benzoic acid validation standard.

  • Sample Preparation: Dissolve 2-Amino-5-(trifluoromethyl)benzenesulfonamide in a 50:50 (v/v) Methanol/Water co-solvent system (due to the high lipophilicity imparted by the -CF₃ group, purely aqueous solutions will precipitate).

  • Titration: Maintain the solution at 25.0 ± 0.1°C under a nitrogen atmosphere to prevent CO₂ absorption. Titrate with standardized 0.1 M NaOH using an automated titrator, adding 0.01 mL increments near the equivalence point.

  • Extrapolation: Because a co-solvent was used, calculate the apparent pKa ( psKa​ ) from the inflection point of the titration curve. Use the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa by plotting psKa​ against the dielectric constant of varying Methanol/Water ratios.

References

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI (Molecules) URL: [Link]

  • Title: Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The structure of a complex between carbonic anhydrase II and a new inhibitor, trifluoromethane sulphonamide Source: FEBS Letters (PubMed) URL: [Link]

  • Title: A Series of Trifluoromethylisoxazolyl- and Trifluoromethylpyrazolyl- Substituted (Hetero)aromatic Sulfonamide Carbonic Anhydrase Inhibitors Source: Medicinal Chemistry (Bentham Science Publishers) URL: [Link]

  • Title: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Purification of 2-Amino-5-(trifluoromethyl)benzenesulfonamide by Recrystallization: An Application Note and Protocol

Abstract: 2-Amino-5-(trifluoromethyl)benzenesulfonamide is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount for subsequent synthetic transformations and for ensuring the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 2-Amino-5-(trifluoromethyl)benzenesulfonamide is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount for subsequent synthetic transformations and for ensuring the safety and efficacy of final products. This application note provides a comprehensive, field-proven guide to the purification of this compound using recrystallization. We delve into the fundamental principles, offer a detailed step-by-step protocol, and outline robust methods for purity validation, designed for researchers, chemists, and drug development professionals.

The Imperative of Purity: Understanding Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The process leverages the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures. The core principle involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Most impurities, being present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[1]

The success of recrystallization is critically dependent on the selection of an appropriate solvent. An ideal solvent should:

  • Exhibit high solvency for the target compound at elevated temperatures and low solvency at room or sub-ambient temperatures.

  • Either dissolve impurities readily at all temperatures or not dissolve them at all.

  • Be chemically inert, not reacting with the compound being purified.

  • Possess a boiling point lower than the melting point of the target compound to prevent "oiling out".[2]

  • Be volatile enough to be easily removed from the purified crystals.

For sulfonamides, which possess both polar (amino, sulfonamide) and non-polar (aromatic ring) functionalities, a mixed solvent system, such as an alcohol-water mixture, often provides the ideal solubility profile.[2]

Physicochemical Profile: 2-Amino-5-(trifluoromethyl)benzenesulfonamide

A thorough understanding of the compound's properties is essential for developing a robust purification protocol.

PropertyValueSource
CAS Number 201224-78-4[3]
Molecular Formula C₇H₇F₃N₂O₂S
Molecular Weight 240.21 g/mol
Appearance Solid (typically off-white or light-colored powder)
Purity (Commercial) Typically ≥95%
Storage Ambient Temperature, in a dry, dark place
Solubility Profile Expected to be soluble in polar organic solvents like alcohols and acetone, with limited solubility in water.[4]

The Recrystallization Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where the principles of chemical separation can be observed and controlled at each stage.

Essential Materials & Equipment
  • Crude 2-Amino-5-(trifluoromethyl)benzenesulfonamide

  • Solvents: Isopropanol (Reagent Grade), Deionized Water

  • Equipment:

    • Erlenmeyer flasks (various sizes)

    • Hotplate with magnetic stirring capabilities

    • Stir bars

    • Graduated cylinders

    • Powder funnel and Fluted filter paper

    • Büchner funnel and flask

    • Vacuum source (aspirator or pump)

    • Spatulas and glass stirring rods

    • Watch glass

    • Ice bath

    • Drying oven or desiccator

Step-by-Step Methodology

Step 1: Dissolution of the Crude Solid

  • Action: Place the crude 2-Amino-5-(trifluoromethyl)benzenesulfonamide into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol, just enough to create a slurry.

  • Rationale: Starting with the more soluble solvent (isopropanol) ensures that the compound can be fully dissolved. Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering.

Step 2: Attaining Saturation

  • Action: While stirring and gently heating (~80-90°C), slowly add hot deionized water dropwise to the isopropanol slurry. Continue adding water until the solid just completely dissolves. If the solution becomes cloudy, add a small amount of hot isopropanol to clarify it.

  • Expert Insight: This is the most critical step. The goal is to create a solution that is saturated with the target compound at the boiling point of the solvent mixture. Adding too much solvent will result in a poor yield.[2]

Step 3: Hot Gravity Filtration (Impurity Removal)

  • Action: If the hot solution contains insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration. Place a fluted filter paper in a powder funnel resting on a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible.

  • Rationale: This step removes any impurities that are insoluble in the hot solvent mixture. Pre-heating the glassware is crucial to prevent the desired compound from crystallizing prematurely on the cold surfaces of the funnel or flask.[2]

Step 4: Crystallization

  • Action: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Expert Insight: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

Step 5: Maximizing Yield

  • Action: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes.

  • Rationale: The solubility of the compound decreases further at lower temperatures, which maximizes the recovery of the crystallized product from the solution.[2]

Step 6: Isolation by Vacuum Filtration

  • Action: Collect the crystals by vacuum filtration using a Büchner funnel and flask.

  • Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the dissolved impurities.

Step 7: Washing the Crystals

  • Action: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold 70:30 isopropanol-water solution.

  • Expert Insight: The wash solvent should be cold to minimize the redissolving of the purified product. Using the same solvent system in which the compound has low solubility ensures that surface-adhered impurities are washed away without significant product loss.[2]

Step 8: Drying

  • Action: Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 50-60°C).

  • Rationale: All residual solvent must be removed to obtain an accurate yield and to prevent solvent interference in subsequent analytical testing or reactions.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying Crude Crude Solid AddSolvent Add Minimum Hot Isopropanol/Water Crude->AddSolvent Heat & Stir Dissolved Saturated Hot Solution AddSolvent->Dissolved HotFilt Hot Gravity Filtration (if needed) Dissolved->HotFilt Remove Insolubles Cooling Slow Cooling to RT HotFilt->Cooling IceBath Ice Bath Cooling->IceBath Maximize Yield VacFilt Vacuum Filtration IceBath->VacFilt Separate Crystals Wash Wash with Cold Solvent VacFilt->Wash Remove Mother Liquor Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Sources

Application

Column chromatography method for 2-Amino-5-(trifluoromethyl)benzenesulfonamide

Application Note: Optimization of Column Chromatography for the Purification of 2-Amino-5-(trifluoromethyl)benzenesulfonamide Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Context 2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Column Chromatography for the Purification of 2-Amino-5-(trifluoromethyl)benzenesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Context

2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS: 455-33-4) is a highly valuable synthetic intermediate in medicinal chemistry. It serves as a foundational building block for various sulfonamide-based therapeutics, including COX-2 inhibitors and MYST family lysine acetyltransferase (KAT) inhibitors [1].

The synthesis of this compound frequently involves the trifluoroacetic acid (TFA)-mediated deprotection of a bulky precursor, such as 5-(trifluoromethyl)-2-((3,4,5-trimethoxybenzyl)amino)benzenesulfonamide. Following deprotection and subsequent aqueous workup, the crude organic mixture is heavily contaminated with unreacted starting materials, cleaved benzyl byproducts, and highly polar polymeric residues. Because downstream coupling reactions require high-purity amines, isolating the target compound with high fidelity is critical. This application note details a self-validating, step-by-step normal-phase silica gel chromatography protocol, highlighting the physicochemical rationale behind the chosen solvent systems.

Physicochemical Profiling & Chromatographic Rationale

To design an effective purification strategy, scientists must analyze the molecule's "push-pull" electronic and steric properties:

  • Primary Sulfonamide (-SO2NH2) & Aniline (-NH2): These functional groups are highly polar. They act as strong hydrogen-bond donors and acceptors, interacting aggressively with the free, weakly acidic silanol (-SiOH) groups on the silica gel stationary phase. Left unmitigated, this leads to high retention and severe peak tailing.

  • Trifluoromethyl Group (-CF3) & Benzene Ring: These moieties impart significant lipophilicity and electron withdrawal, counterbalancing the polar groups and ensuring the molecule remains soluble in moderately non-polar solvent mixtures.

Causality of Solvent Choice: A binary mobile phase of Ethyl Acetate (EtOAc) and Hexanes is optimal for this separation [1]. Hexanes provide the non-polar bulk necessary to rapidly elute lipophilic cleaved byproducts (e.g., trimethoxybenzyl derivatives). EtOAc acts as the polar modifier; its carbonyl oxygen competes for hydrogen bonding with the silica silanols, effectively displacing the sulfonamide and amine groups of the target analyte. A gradient elution from 0% to 60% EtOAc in Hexanes ensures that non-polar impurities elute first, followed by the target compound, leaving highly polar baseline impurities permanently retained on the column.

Materials and Reagents

ComponentSpecification / PropertyRole in Experimental Protocol
Target Analyte 2-Amino-5-(trifluoromethyl)benzenesulfonamideActive pharmaceutical intermediate
Molecular Weight 240.19 g/mol N/A
Stationary Phase Silica Gel 60 (230–400 mesh)High-surface-area normal phase separation
Mobile Phase A Hexanes (ACS Grade)Non-polar bulk solvent
Mobile Phase B Ethyl Acetate (ACS Grade)Polar modifier / eluent
TLC Plates Silica gel 60 F254 on aluminumReaction and fraction monitoring
Detection UV (254 nm) & Ninhydrin stainVisualizing aromatic & primary amine groups

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation and Dry Loading

  • Workup Recovery: Following the TFA deprotection of the precursor, concentrate the mixture in vacuo. Dilute the residue with water and adjust to pH 13 using 20% w/v aqueous NaOH to neutralize residual TFA. Filter the precipitate and extract the filtrate with EtOAc [1].

  • Dry Loading Preparation: Dissolve the combined crude extract (e.g., ~1.0 g) in a minimal amount of a volatile polar solvent (e.g., acetone or EtOAc).

  • Silica Adsorption: Add ~3.0 g of dry Silica Gel 60 (230–400 mesh) to the solution. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the band broadening that occurs when highly polar crude mixtures are wet-loaded, ensuring a tight, uniform initial band on the column.

Phase 2: Column Packing 4. Slurry Preparation: Suspend 30 g of Silica Gel 60 in 100% Hexanes to create a homogenous slurry. 5. Packing: Pour the slurry into a glass chromatography column (e.g., 2 cm diameter). Allow the silica to settle while gently tapping the column to remove air bubbles. Drain the excess hexanes until the solvent level is just above the silica bed. 6. Loading: Carefully pour the dry-loaded crude powder evenly onto the top of the flat silica bed. Add a 1 cm protective layer of clean sand to prevent disturbing the bed during solvent addition.

Phase 3: Gradient Elution 7. Elution Strategy: Begin elution using the following step-gradient protocol, collecting 20 mL fractions:

  • 0% EtOAc / 100% Hexanes (2 Column Volumes - CV): Flushes out highly non-polar impurities.
  • 20% EtOAc / 80% Hexanes (2 CV): Elutes moderately lipophilic byproducts.
  • 40% EtOAc / 60% Hexanes (3 CV): Target compound begins to elute.
  • 60% EtOAc / 40% Hexanes (3 CV): Ensures complete desorption of the target compound [1].

Phase 4: Fraction Analysis & Recovery 8. TLC Monitoring: Spot fractions on a Silica gel 60 F254 TLC plate. Develop the plate in 50% EtOAc/Hexanes. 9. Visualization: Observe under UV light (254 nm) for the aromatic ring. Stain with Ninhydrin and heat; the primary amine of the target compound will appear as a distinct colored spot (typically purple/brown). 10. Concentration: Pool the fractions containing the pure target compound (typically eluting between 40-60% EtOAc) and concentrate in vacuo to yield the pure 2-amino-5-(trifluoromethyl)benzenesulfonamide as a solid.

Process Visualizations

Workflow A 1. Crude Mixture (Post-TFA Deprotection) B 2. Aqueous Workup (pH 13 Adjustment & Extraction) A->B C 3. Dry Loading (Adsorption on Silica Gel) B->C D 4. Gradient Elution (0-60% EtOAc/Hexanes) C->D E 5. Fraction Analysis (TLC / Ninhydrin Stain) D->E F 6. Pure 2-Amino-5-(CF3) benzenesulfonamide E->F

Workflow for the isolation of 2-Amino-5-(trifluoromethyl)benzenesulfonamide.

Logic S Stationary Phase (Silica Gel Silanols) A2 Target Compound (Mid Elution at ~40-60% EtOAc) S->A2 Moderate Affinity A3 Highly Polar Byproducts (Retained) S->A3 Strong H-Bonding M Mobile Phase (Hexanes/EtOAc) A1 Non-Polar Impurities (Fast Elution) M->A1 High Solubility M->A2 Gradient Desorption

Mechanistic interactions during silica gel chromatography of the target compound.

Troubleshooting & Optimization

  • Severe Peak Tailing: If TLC indicates severe tailing of the target compound (due to the primary amine interacting with acidic silanols), add 1% Triethylamine (Et3N) to the mobile phase. The Et3N will competitively bind to the silanols, deactivating the column and sharpening the elution band of the aniline derivative.

  • Co-elution with Benzyl Derivatives: If the cleaved trimethoxybenzyl byproducts co-elute with the target compound, reduce the gradient steepness. Hold the gradient at 30% EtOAc for an additional 2 CVs before stepping up to 40% EtOAc to increase resolution.

References

  • Title: WO2019043139A1 - Fused[1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family Source: Google Patents URL
Method

Comprehensive Analytical Characterization of 2-Amino-5-(trifluoromethyl)benzenesulfonamide

Executive Summary & Chemical Context 2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS 201224-78-4) is a critical highly functionalized building block and intermediate in modern medicinal chemistry[1]. It is prominently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS 201224-78-4) is a critical highly functionalized building block and intermediate in modern medicinal chemistry[1]. It is prominently utilized in the synthesis of lysine acetyltransferase (KAT) inhibitors targeting the MYST family (e.g., TIP60, MOF), which are investigated for their anti-neoplastic properties and roles in DNA damage repair[2].

From an analytical perspective, this molecule presents a unique set of challenges. It possesses a highly electron-withdrawing trifluoromethyl group ( −CF3​ ), a weakly basic primary aromatic amine ( −NH2​ ), and a weakly acidic sulfonamide moiety ( −SO2​NH2​ ). This combination creates a highly polar, multi-ionizable system. To establish a self-validating analytical profile, scientists must deploy orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity mass profiling, and Multinuclear NMR ( 1H , 13C , 19F ) combined with FTIR for absolute structural elucidation.

Orthogonal Analytical Strategy

To ensure absolute trustworthiness in the characterization of this intermediate, we employ a self-validating system where each method compensates for the blind spots of the others.

AnalyticalWorkflow Sample 2-Amino-5-(trifluoromethyl) benzenesulfonamide HPLC HPLC-UV (Purity & Related Subs) Sample->HPLC Gradient Elution LCMS LC-MS/MS (Impurity Mass Profiling) Sample->LCMS ESI +/- Switching NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR DMSO-d6 Solvation FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR ATR Crystal Data Orthogonal Validation & Certificate of Analysis HPLC->Data LCMS->Data NMR->Data FTIR->Data

Fig 1: Orthogonal analytical workflow for complete API intermediate characterization.

Chromatographic Methods: HPLC-UV & LC-MS/MS

Causality in Method Development: The Role of pH

The simultaneous presence of an aniline nitrogen and a sulfonamide group dictates the chromatographic behavior of this compound. The sulfonamide group is weakly acidic (pKa ~10), while the aniline nitrogen is weakly basic (pKa ~2.5). If analyzed in a neutral mobile phase, the compound exhibits severe peak tailing due to secondary interactions with residual silanols on the stationary phase.

By utilizing 0.1% Formic Acid (pH ~2.7) in both the aqueous and organic mobile phases, the ionization of the sulfonamide is completely suppressed, maximizing its hydrophobic interaction with the reversed-phase C18​ or C8​ column. This acidic gradient approach is a proven standard for resolving sulfonamide derivatives with high theoretical plate counts and excellent peak symmetry[3].

HPLC-UV Protocol for Purity Assessment

Instrumentation: Agilent 1260 Infinity II or equivalent equipped with a Diode Array Detector (DAD). Column: Phenomenex Luna C8(2) or equivalent C18 (5 µm, 150 x 4.6 mm)[2]. Detection Wavelength: 254 nm (optimal for the conjugated aromatic system) and 214 nm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of Sample Solvent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Equilibration: Flush the column with 5% B for 10 column volumes until the baseline is stable.

  • Execution: Inject 5 µL of the sample using the gradient outlined in Table 1.

Table 1: Optimized HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.01.095.05.0Initial
2.01.095.05.0Isocratic
10.01.00.0100.0Linear
12.01.00.0100.0Hold
12.11.095.05.0Step
15.01.095.05.0Re-equilibrate
LC-MS/MS Impurity Profiling

For mass confirmation, the method is transferred to an LC-MS system equipped with an Electrospray Ionization (ESI) source capable of rapid polarity switching.

  • Positive Ion Mode ( [M+H]+ ): The primary amine readily accepts a proton, yielding a strong signal at m/z 241.0.

  • Negative Ion Mode ( [M−H]− ): The sulfonamide proton is easily abstracted, yielding a robust signal at m/z 239.0. Monitoring both modes prevents "silent impurities" from escaping detection, ensuring the system remains self-validating.

Spectroscopic Methods: Multinuclear NMR

The Strategic Advantage of 19F NMR

While 1H and 13C NMR are standard for backbone connectivity, 19F NMR is the most powerful tool for characterizing this specific intermediate. The 19F nucleus boasts a 100% natural abundance, a spin of 1/2, and a gyromagnetic ratio nearly as high as 1H [4]. Because there is no endogenous fluorine background in standard NMR solvents, the −CF3​ group acts as an isolated, highly sensitive probe[5].

Any degradation of the molecule—such as the oxidation of the aniline group or the hydrolysis of the sulfonamide—alters the electronic environment of the aromatic ring. Due to the inductive field effects, these subtle electronic changes cause massive, easily resolvable shifts in the 19F spectrum, allowing for the detection of structurally similar impurities that might co-elute in HPLC[5].

NMR Protocol
  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is required due to the strong hydrogen-bonding network of the sulfonamide, which limits solubility in less polar solvents like CDCl3​ .

  • 1H NMR (400 MHz): Expect a broad singlet integrating to 2H around 7.0-7.5 ppm (sulfonamide −NH2​ ), a broad singlet integrating to 2H around 5.5-6.5 ppm (aniline −NH2​ ), and three distinct aromatic protons exhibiting ortho and meta coupling.

  • 19F NMR (376 MHz): Acquire with 1H decoupling. The −CF3​ group will appear as a sharp, intense singlet (typically around -60 to -63 ppm in DMSO- d6​ ). The lack of spin-spin coupling to the aromatic protons simplifies integration and purity assessment[5].

Degradation Pathways & Stability Profiling

Understanding the chemical liabilities of 2-Amino-5-(trifluoromethyl)benzenesulfonamide is critical for stability-indicating method development. The diagram below maps the primary degradation vectors monitored during forced degradation studies (acid/base hydrolysis, peroxide oxidation, and photolysis).

DegradationPathways API 2-Amino-5-(trifluoromethyl) benzenesulfonamide Oxidation Nitroso / Nitro Derivatives (Amine Oxidation) API->Oxidation H2O2 / Oxidative Stress Hydrolysis Sulfonic Acid Derivative (Sulfonamide Hydrolysis) API->Hydrolysis Strong Acid/Base + Heat Defluorination Defluorinated Adducts (Extreme Nucleophilic Attack) API->Defluorination Strong Nucleophiles

Fig 2: Primary degradation pathways of 2-Amino-5-(trifluoromethyl)benzenesulfonamide.

FTIR Spectroscopy for Functional Group Verification

Fourier Transform Infrared (FTIR) spectroscopy provides the final orthogonal check, confirming the presence of the functional groups independent of their ionization state or solubility.

Protocol:

  • Place 1-2 mg of the neat solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Apply the pressure anvil to ensure uniform contact.

  • Acquire 32 scans from 4000 cm−1 to 400 cm−1 at a resolution of 4 cm−1 .

Diagnostic Bands:

  • Primary Amine ( −NH2​ ): Two distinct, sharp stretches (asymmetric and symmetric) between 3300 and 3450 cm−1 .

  • Sulfonamide ( −SO2​NH2​ ): Strong asymmetric S=O stretch at ~1350 cm−1 and symmetric S=O stretch at ~1150 cm−1 .

  • Trifluoromethyl ( −CF3​ ): Intense, broad C−F stretching vibrations dominating the fingerprint region between 1100 and 1200 cm−1 .

References

  • Fused [1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family.
  • Development and Validation of an HPLC Method for the Simultaneous Determination of Ten Sulfonamide Residues According to 2002/657/EC. Bentham Science Publishers.[Link]

  • Fast 19F Magic-Angle Spinning Nuclear Magnetic Resonance for the Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. Analytical Chemistry - ACS Publications.[Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.[Link]

Sources

Application

IR spectrum of 2-Amino-5-(trifluoromethyl)benzenesulfonamide

Application Note: IR Spectroscopic Characterization of 2-Amino-5-(trifluoromethyl)benzenesulfonamide Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Analytical Chemists, Formulat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: IR Spectroscopic Characterization of 2-Amino-5-(trifluoromethyl)benzenesulfonamide

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-Amino-5-(trifluoromethyl)benzenesulfonamide (C₇H₇F₃N₂O₂S)

Introduction & Scientific Context

2-Amino-5-(trifluoromethyl)benzenesulfonamide is a critical synthetic intermediate and pharmacophore building block utilized in the development of sulfonamide-based therapeutics, including cyclooxygenase-2 (COX-2) inhibitors and carbonic anhydrase inhibitors. Accurate structural validation of this compound is paramount during quality control (QC) and active pharmaceutical ingredient (API) synthesis.

Infrared (IR) spectroscopy provides a highly specific molecular fingerprint for this compound. However, the molecule presents unique spectroscopic challenges: it contains two distinct primary amine groups (an aniline -NH₂ and a sulfonamide -SO₂NH₂), a highly electronegative trifluoromethyl group (-CF₃), and a sulfonyl group (-SO₂-). The proximity of the vibrational frequencies for the C-F and S=O bonds creates a highly complex, overlapping fingerprint region that requires expert interpretation to prevent mischaracterization [1].

Theoretical Framework: Mechanistic Peak Assignments

To achieve a self-validating analytical system, one must understand the causality behind the observed vibrational frequencies. The is dominated by strong dipole moment changes induced by its heteroatoms.

  • The N-H Stretching Region (3450–3200 cm⁻¹): Primary amines typically show a doublet corresponding to asymmetric and symmetric stretching. Because this molecule possesses two primary amine environments (the electron-donating aniline group and the electron-withdrawing sulfonamide group), up to four distinct, sharp N-H stretching bands can theoretically appear [2]. In solid-state IR (like KBr or ATR), extensive intermolecular hydrogen bonding often broadens these peaks and shifts them to slightly lower wavenumbers.

  • The S=O Stretching Region (1370–1150 cm⁻¹): The sulfonyl group exhibits two massive absorption bands due to asymmetric (~1370–1335 cm⁻¹) and symmetric (~1170–1150 cm⁻¹) stretching [1]. The intensity is driven by the highly polar nature of the S=O bond.

  • The C-F Stretching Envelope (1350–1100 cm⁻¹): The -CF₃ group undergoes asymmetric and symmetric stretching, producing extremely strong and broad bands [3]. Expert Insight: The symmetric S=O stretch (~1160 cm⁻¹) directly overlaps with the broad C-F stretching envelope. Analysts should not expect baseline resolution in this region; instead, look for a characteristic "multiplet" or a severely broadened, highly intense peak complex that dominates the entire 1350–1100 cm⁻¹ window.

  • The S-N Stretch (930–900 cm⁻¹): A medium-intensity peak in this region confirms the intact sulfonamide linkage, distinguishing the compound from sulfonic acid precursors [2].

Table 1: Quantitative Summary of Expected IR Frequencies
Frequency Range (cm⁻¹)Functional GroupVibration ModeIntensity & AppearanceMechanistic Causality / Notes
3450 – 3200 -NH₂ (Aniline & Sulfonamide)N-H Asym. & Sym. StretchingStrong, Multiple sharp bandsTwo distinct primary amines yield overlapping doublets. Susceptible to H-bonding shifts.
3100 – 3000 Aromatic RingC-H StretchingWeak to Mediumsp² hybridized C-H bonds of the trisubstituted benzene ring.
1640 – 1560 -NH₂N-H Bending (Scissoring)Medium to StrongOften overlaps with the aromatic C=C skeletal stretching.
1600, 1500, 1450 Aromatic RingC=C StretchingMedium, SharpSkeletal vibrations of the aromatic ring.
1370 – 1335 -SO₂NH₂S=O Asymmetric StretchingVery StrongHighly polar bond; distinct peak before the C-F envelope begins.
1350 – 1100 -CF₃C-F Asym. & Sym. StretchingVery Strong, BroadHigh electronegativity of F creates immense dipole variations.
1170 – 1150 -SO₂NH₂S=O Symmetric StretchingVery StrongPartially obscured by the broad C-F stretching envelope.
930 – 900 -SO₂NH₂S-N StretchingMediumConfirms the sulfonamide linkage [2].
880 – 800 Aromatic RingC-H Out-of-Plane BendingStrongCharacteristic of 1,2,4-trisubstituted benzene patterns.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the recommended methodology due to its rapid sample preparation and non-destructive nature.

System Preparation & Self-Validation
  • Crystal Cleaning: Wipe the ATR crystal (Diamond or ZnSe) with a lint-free wipe dampened with HPLC-grade isopropanol or methanol. Allow to dry completely.

  • Background Verification (Critical Step): Collect a background spectrum (air). Self-Validation Check: Ensure the background energy profile is smooth and the single-beam energy is within the manufacturer's specified operational range. A strong peak at 3300 cm⁻¹ in the background indicates residual moisture on the crystal.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹

    • Scan Range: 4000 to 400 cm⁻¹

    • Number of Scans: 32 or 64 (to ensure a high Signal-to-Noise ratio).

Sample Acquisition
  • Sample Application: Place approximately 2–5 mg of dry 2-Amino-5-(trifluoromethyl)benzenesulfonamide powder directly onto the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks or the software indicates optimal contact pressure. Causality: Insufficient pressure leads to poor contact, resulting in weak spectra, particularly at higher wavenumbers (e.g., the N-H stretches).

  • Data Collection: Execute the scan.

Data Processing
  • ATR Correction: Apply an ATR correction algorithm via the spectrometer's software. Causality: In ATR, the depth of penetration of the IR beam is wavelength-dependent (deeper penetration at lower wavenumbers). Without correction, the massive S=O and C-F peaks (~1200 cm⁻¹) will appear artificially inflated compared to the N-H peaks (~3300 cm⁻¹).

  • Baseline Correction: Apply an automatic or manual baseline correction to account for any scattering effects from the powder.

Analytical Workflow Visualization

The following logical workflow ensures rigorous structural validation and prevents false-positive identifications caused by spectral artifacts (such as moisture mimicking the N-H stretch).

FTIR_Workflow Start Sample Preparation (Desiccation & ATR loading) Background Collect Background Spectrum (Validate clean crystal) Start->Background Scan Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) Background->Scan Process Data Processing (ATR & Baseline Correction) Scan->Process Sub1 Analyze High Frequency Region (3450-3200 cm⁻¹) Confirm 4x N-H Stretches Process->Sub1 Sub2 Analyze Fingerprint Region (1370-1100 cm⁻¹) Deconvolute S=O & C-F Overlap Process->Sub2 Decision Are peaks shifted/broadened beyond reference limits? Sub1->Decision Sub2->Decision Dry Troubleshoot: Dry sample to remove H₂O interference Decision->Dry Yes (Moisture Suspected) Validate Structural Validation & QC Sign-off Decision->Validate No (Match Confirmed) Dry->Start

Caption: Step-by-step ATR-FTIR analytical workflow for the structural validation of 2-Amino-5-(trifluoromethyl)benzenesulfonamide.

Troubleshooting & Spectral Artifacts

  • Moisture Interference: Water absorbs strongly and broadly around 3400–3200 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bend). If the sample is hygroscopic or improperly stored, the distinct N-H doublets of the aniline and sulfonamide groups will be swallowed by a massive, rounded O-H band. Solution: Dry the sample in a vacuum oven at 60°C for 2 hours prior to analysis.

  • Polymorphism: Because 2-Amino-5-(trifluoromethyl)benzenesulfonamide can form complex intermolecular hydrogen-bonded networks (N-H···O=S), different crystalline polymorphs will yield slight shifts in the solid-state IR spectrum (particularly in the N-H stretch and S=O stretch regions) [2]. If the spectrum does not perfectly match a reference library spectrum, thermal analysis (DSC/TGA) should be run concurrently to verify the polymorphic form.

References

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. LibreTexts. Retrieved March 14, 2026, from[Link]

  • National Center for Biotechnology Information (NCBI). (2022). Structure and Computational Studies of New Sulfonamide Compound. PMC. Retrieved March 14, 2026, from[Link]

  • Beg, M. A. A., et al. (1959). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF3. Canadian Journal of Chemistry. Retrieved March 14, 2026, from[Link]

Method

Using 2-Amino-5-(trifluoromethyl)benzenesulfonamide in solid-phase synthesis

Application Note: Solid-Phase Synthesis Strategies Utilizing 2-Amino-5-(trifluoromethyl)benzenesulfonamide Introduction & Mechanistic Rationale 2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS 201224-78-4) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Strategies Utilizing 2-Amino-5-(trifluoromethyl)benzenesulfonamide

Introduction & Mechanistic Rationale

2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS 201224-78-4) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry. The presence of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group makes its derivatives highly sought after for improving metabolic stability and target affinity, particularly in the development of Lysine Acetyltransferase (KAT) inhibitors targeting the MYST family[1].

In Solid-Phase Organic Synthesis (SPOS), this compound presents a unique mechanistic challenge: the aniline amine is severely deactivated by both the ortho-sulfonamide and the para-CF3 group. Consequently, standard peptide coupling protocols fail. This application note details a self-validating, high-yield SPOS workflow to successfully immobilize this scaffold, overcome the nucleophilic deficiency of the aniline, and generate diverse heterocyclic libraries (e.g., 1,2,4-benzothiadiazine 1,1-dioxides and quinazolinones)[2].

Biological Context: MYST Family KAT Inhibition

Derivatives of 2-amino-5-(trifluoromethyl)benzenesulfonamide, particularly fused [1,2,4]thiadiazines, exhibit potent inhibitory activity against MYST family KAT proteins[1]. Overexpression of these proteins is implicated in various oncological pathways, making this chemical space critical for oncology drug discovery.

Biological_Pathway Compound CF3-Benzothiadiazine Derivatives KAT MYST Family KATs (Lysine Acetyltransferases) Compound->KAT Inhibits Acetylation Histone Acetylation KAT->Acetylation Catalyzes Histone Histone + Acetyl-CoA Histone->Acetylation Transcription Oncogene Transcription (Cancer Proliferation) Acetylation->Transcription Promotes

Caption: Inhibition of MYST family KATs by CF3-benzothiadiazine derivatives.

Experimental Workflows & Chemical Logic

Resin Selection and Immobilization

To selectively derivatize the aniline, the sulfonamide group must serve as the anchoring point to the solid support. 2-Chlorotrityl chloride (2-CTC) resin is the optimal choice. The extreme steric bulk of the trityl group prevents over-alkylation (acting as a protecting group for the sulfonamide nitrogen) and allows for traceless cleavage under mildly acidic conditions (1-5% TFA), which preserves acid-sensitive heterocycles[3].

SPOS_Workflow Resin 2-CTC Resin (Solid Support) Immobilization Immobilization (DIPEA, DMF/DCM) Resin->Immobilization SM 2-Amino-5-(CF3)benzenesulfonamide (Bifunctional Building Block) SM->Immobilization ResinBound Resin-Bound Sulfonamide (Free Aniline) Immobilization->ResinBound Acylation N-Acylation / Derivatization (Acid Chloride / HATU, 60°C) ResinBound->Acylation Intermediate Resin-Bound Intermediate (Acylated Aniline) Acylation->Intermediate Cyclization Cyclization & Cleavage (5% TFA in DCM) Intermediate->Cyclization Product Target Heterocycle (e.g., Benzothiadiazine 1,1-dioxide) Cyclization->Product

Caption: SPOS workflow for heterocycles using 2-Amino-5-(CF3)benzenesulfonamide.

Overcoming Aniline Deactivation

Because the -CF3 group strongly depletes electron density from the aromatic ring, the primary amine is a poor nucleophile. Standard carbodiimide (DIC/HOBt) couplings yield <10% conversion. To achieve quantitative acylation or urea formation on-resin, highly reactive electrophiles (e.g., acid chlorides, triphosgene-derived isocyanates) or uronium-based coupling agents (HATU) combined with Microwave-Assisted SPOS (MA-SPOS) are strictly required[4].

Quantitative Data: Optimization of On-Resin Acylation

The following table summarizes the optimization of the N-acylation step of the resin-bound 2-amino-5-(trifluoromethyl)benzenesulfonamide using benzoic acid derivatives.

Coupling Reagent / ElectrophileBaseSolventTemperature & TimeConversion Yield (%)*
DIC / HOBtDIPEADMF25 °C, 24 h< 10%
HATU / HOAtDIPEADMF25 °C, 24 h35%
HATU / HOAtDIPEADMF60 °C (Microwave), 1 h88%
Acid ChloridePyridineDCM25 °C, 12 h> 95%
Triphosgene (Urea formation)TEAACN25 °C, 4 h92%

*Conversion yields determined by LC-MS analysis of micro-cleaved intermediates (20% TFA/DCM, 10 min).

Step-by-Step Methodologies

Protocol A: Immobilization onto 2-CTC Resin

Causality: DIPEA is used to neutralize the HCl liberated during the displacement of the chloride from the 2-CTC resin, preventing premature cleavage of the acid-labile linker.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a solid-phase synthesis vessel. Swell in dry DCM (10 mL) for 30 minutes, then drain.

  • Coupling: Dissolve 2-Amino-5-(trifluoromethyl)benzenesulfonamide (360 mg, 1.5 mmol, 1.5 eq) in a mixture of anhydrous DMF/DCM (1:1, 10 mL). Add DIPEA (522 µL, 3.0 mmol, 3.0 eq).

  • Incubation: Add the solution to the resin. Agitate gently at room temperature for 16 hours.

  • Capping: Drain the reaction mixture. To cap unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Washing: Drain and wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and MeOH (3 × 10 mL). Dry under vacuum. Self-Validation: Perform a micro-cleavage on 5 mg of resin using 200 µL of 20% TFA in DCM. Evaporate under N2 and analyze via LC-MS to confirm the presence of the m/z 241.0[M+H]+ peak.

Protocol B: Microwave-Assisted N-Acylation

Causality: Microwave heating provides the necessary activation energy to overcome the high transition state barrier of the deactivated CF3-aniline.

  • Preparation: Transfer 200 mg of the loaded resin (~0.2 mmol) to a microwave-safe SPOS reaction vial. Swell in DMF (2 mL) for 15 minutes.

  • Activation: In a separate vial, dissolve the desired carboxylic acid (1.0 mmol, 5 eq) and HATU (380 mg, 1.0 mmol, 5 eq) in DMF (2 mL). Add DIPEA (348 µL, 2.0 mmol, 10 eq) and stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Irradiation: Heat the vial in a microwave synthesizer at 60 °C for 60 minutes with continuous stirring.

  • Washing: Drain and wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL) to remove all unreacted reagents.

Protocol C: Cyclization and Traceless Cleavage

Causality: Using a dilute TFA solution (5%) ensures the cleavage of the sulfonamide from the trityl linker without degrading the newly formed heterocycle.

  • Cyclization (Optional based on linker): If an ortho-aldehyde or alpha-bromo acid was used in Protocol B, add the appropriate cyclization catalyst (e.g., mild base for intramolecular substitution) and agitate at 50 °C for 4 hours.

  • Cleavage Cocktail: Prepare a fresh solution of 5% TFA in anhydrous DCM (v/v).

  • Cleavage: Add 3 mL of the cleavage cocktail to the resin (200 mg). Agitate for 30 minutes at room temperature.

  • Collection: Collect the filtrate in a round-bottom flask. Repeat the cleavage step twice more (2 × 3 mL) and combine the filtrates.

  • Isolation: Evaporate the combined filtrates under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to precipitate the pure fused [1,2,4]thiadiazine derivative[1].

References

  • Title: WO2019043139A1 - Fused [1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family Source: Google Patents URL
  • Title: Solid-Phase Synthesis of 2-Amino-4(1H)
  • Title: One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes Source: Journal of Medicinal Chemistry URL
  • Title: Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis Source: European Journal of Organic Chemistry URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Amino-5-(trifluoromethyl)benzenesulfonamide Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-Amino-5-(trifluoromethyl)benzenesulfonamide . This molecule is a critical intermediate in the development of COX-2 inhibitors, MYST famil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-Amino-5-(trifluoromethyl)benzenesulfonamide . This molecule is a critical intermediate in the development of COX-2 inhibitors, MYST family KAT inhibitors, and various sulfonamide-based therapeutics[1].

Due to the electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the competing reactivity of the aniline moiety, researchers frequently encounter low yields, poor regioselectivity, and dangerous exothermic side reactions. This guide is designed by application scientists to troubleshoot these specific bottlenecks, explaining the mechanistic causality behind each failure and providing self-validating, high-yield protocols.

Synthetic Pathway Overview

To understand where your synthesis is failing, we must first map the two primary synthetic routes. Route A relies on Nucleophilic Aromatic Substitution (SₙAr), while Route B utilizes Electrophilic Aromatic Substitution (EAS) via chlorosulfonation.

SynthesisRoutes SM1 2-Chloro-5-(trifluoromethyl) benzenesulfonamide Int1 5-(Trifluoromethyl)-2-((3,4,5- trimethoxybenzyl)amino) benzenesulfonamide SM1->Int1 3,4,5-Trimethoxybenzylamine 130 °C, SₙAr SM2 4-(Trifluoromethyl)aniline Int2 N-(4-(Trifluoromethyl)phenyl) acetamide SM2->Int2 Ac2O, Pyridine Protection Product 2-Amino-5-(trifluoromethyl) benzenesulfonamide Int1->Product TFA, RT Deprotection Int3 2-Acetamido-5-(trifluoromethyl) benzenesulfonyl chloride Int2->Int3 ClSO3H, 0 °C to RT Chlorosulfonation Int3->Product 1. NH3 (aq) 2. HCl, Heat (Deprotection)

Figure 1: Synthetic pathways for 2-Amino-5-(trifluoromethyl)benzenesulfonamide.

Troubleshooting FAQs & Mechanistic Insights

The SₙAr Approach (Route A)

Q: Why is my direct ammonolysis of 2-chloro-5-(trifluoromethyl)benzenesulfonamide yielding less than 30% product? A: The failure lies in the kinetics of the SₙAr reaction. While the -CF₃ and sulfonamide groups activate the ortho-chloro position, the chloride ion is a relatively poor leaving group. Ammonia gas is a hard nucleophile, and reacting it directly requires high pressure (e.g., in a sealed autoclave) and temperatures exceeding 150 °C. If you are using aqueous ammonia under standard reflux, the hydroxide ions outcompete the ammonia, leading to hydrolysis and the formation of a useless phenol byproduct.

Q: How can I bypass the high-pressure ammonia requirement and improve the SₙAr yield? A: You must switch to a highly nucleophilic, protected primary amine surrogate. We strongly recommend using 3,4,5-trimethoxybenzylamine [1]. The electron-donating methoxy groups significantly increase the nucleophilicity of the amine, allowing the SₙAr to proceed smoothly at 130 °C at atmospheric pressure. The bulky benzyl group prevents over-alkylation. Once the intermediate is formed, the electron-rich benzyl linkage can be quantitatively cleaved using Trifluoroacetic Acid (TFA) at room temperature, releasing the desired primary amine[1].

The Chlorosulfonation Approach (Route B)

Q: I attempted direct chlorosulfonation of 4-(trifluoromethyl)aniline, but the reaction yielded a black, tarry mixture. What went wrong? A: Direct addition of chlorosulfonic acid to a free aniline is highly exothermic and leads to rapid oxidation and polymerization of the amine[2]. Furthermore, the strongly acidic conditions immediately protonate the free amine, converting it into a strongly deactivating -NH₃⁺ group. This halts the desired electrophilic aromatic substitution and forces the reaction mixture to degrade under the harsh, oxidative conditions of chlorosulfonic acid.

Q: How do I control regioselectivity and prevent oxidation during chlorosulfonation? A: You must mask the amine as an acetamide using acetic anhydride prior to sulfonation. The acetyl group dampens the nitrogen's lone pair reactivity, preventing oxidation, while maintaining its strong ortho/para-directing ability. Because the para position is already blocked by the -CF₃ group, the incoming sulfonyl chloride group is directed exclusively to the ortho position (the 2-position).

Self-Validating Experimental Protocols

Protocol A: Benzylamine-Mediated SₙAr (High Yield, Bench-Safe)

This protocol avoids high-pressure reactors and relies on a cleavable amine surrogate[1].

Step 1: SₙAr Coupling

  • Charge: In a round-bottom flask, combine 2-Chloro-5-(trifluoromethyl)benzenesulfonamide (1.0 eq) and 3,4,5-trimethoxybenzylamine (4.5 eq). Causality: The large excess of amine acts as both the nucleophile and the acid scavenger (base) for the liberated HCl.

  • React: Heat the neat mixture to 130 °C and stir overnight.

  • Validate (In-Process): Run an LCMS. The starting material peak should disappear, replaced by the intermediate mass (m/z 419.1 [M-H]⁻)[1].

  • Workup: Cool the mixture to room temperature. Dilute with water and add a minimal amount of DMF to aid solubility. Adjust the pH to exactly 5 using acetic acid. Causality: pH 5 neutralizes the excess trimethoxybenzylamine, making it water-soluble, while the sulfonamide intermediate precipitates.

  • Isolate: Sonicate, filter the solid, wash with water, and dry. (Expected Yield: ~70%).

Step 2: TFA Deprotection

  • Charge: Dissolve the intermediate from Step 1 in neat Trifluoroacetic Acid (TFA) (approx. 5 mL per gram of intermediate)[1].

  • React: Stir at room temperature overnight. Causality: The electron-rich 3,4,5-trimethoxybenzyl group is highly susceptible to acid-catalyzed carbocation formation, allowing clean cleavage without heating.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Dilute the gummy residue with water.

  • Validate & Isolate: Adjust the aqueous mixture to pH 13 using 20% w/v aqueous NaOH. Causality: The strongly basic conditions keep the byproduct (trimethoxybenzyl alcohol/trifluoroacetate) in solution while precipitating the highly crystalline 2-Amino-5-(trifluoromethyl)benzenesulfonamide. Filter and wash. (Expected Yield: >90% for this step)[1].

Protocol B: Protection-Directed Chlorosulfonation (Scalable)

Ideal for large-scale synthesis where 4-(trifluoromethyl)aniline is the starting material.

  • Protection: React 4-(trifluoromethyl)aniline with acetic anhydride (1.2 eq) in pyridine at room temperature for 2 hours. Precipitate the resulting N-(4-(trifluoromethyl)phenyl)acetamide in ice water and filter.

  • Chlorosulfonation: Cool chlorosulfonic acid (5.0 eq) to 0 °C. Slowly add the acetamide in portions to control the exotherm[2]. Warm to room temperature and stir for 2 hours.

  • Validate (In-Process): Carefully quench a 1-drop aliquot in ice water, extract with EtOAc, and run TLC. The highly polar acetamide spot should be fully converted to a higher Rf sulfonyl chloride spot.

  • Amidation & Deprotection: Pour the bulk reaction mixture carefully over crushed ice. Filter the resulting sulfonyl chloride precipitate and immediately dissolve it in THF. Add concentrated aqueous ammonia (NH₄OH) at 0 °C. Stir for 1 hour. Concentrate, then reflux the residue in 6M HCl for 4 hours to cleave the acetyl group. Neutralize to pH 7 to precipitate the final product.

Quantitative Data & Route Comparison

When selecting a synthetic route, consider your laboratory's equipment capabilities and scale requirements. The table below summarizes the quantitative metrics of both approaches.

MetricRoute A (SₙAr via Protected Amine)Route B (Chlorosulfonation)
Starting Material 2-Chloro-5-(CF₃)benzenesulfonamide4-(Trifluoromethyl)aniline
Overall Yield 60 - 65%40 - 50%
Primary Yield Limiter Steric hindrance during initial SₙArHydrolysis of sulfonyl chloride intermediate
Safety Profile High (Bench-safe, atmospheric pressure)Moderate (Requires handling highly corrosive ClSO₃H)[2]
Scalability Moderate (Chromatography sometimes needed)High (Telescoped reactions, crystallization-based workups)
Key Reagent Cost High (3,4,5-trimethoxybenzylamine)Low (Chlorosulfonic acid, Ammonia)

References

  • Fused [1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family Source: WO2019043139A1 - Google Patents URL
  • Sulfonamide derivatives as ppar modulators Source: WO2004073606A2 - Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-5-(trifluoromethyl)benzenesulfonamide Purification

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the isolation and purification of 2-Amino-5-(trifluoromethyl)benzenesulfona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the isolation and purification of 2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS: 201224-78-4)[1].

Due to its unique structural motifs—a weakly basic aniline, a weakly acidic sulfonamide, and a highly lipophilic trifluoromethyl group—this molecule presents specific chromatographic and extraction challenges. This guide synthesizes physicochemical theory with field-proven methodologies to help you establish a self-validating purification workflow.

Physicochemical Data Summary

Understanding the quantitative properties of the molecule is the first step in troubleshooting purification failures. The amphoteric nature of this compound dictates its behavior in both biphasic extraction and solid-phase chromatography.

PropertyValue / DescriptionImpact on Purification
Molecular Weight 240.20 g/mol N/A
Chemical Formula C₇H₇F₃N₂O₂SHigh fluorine content increases lipophilicity.
pKa₁ (Aniline -NH₃⁺) ~1.5 - 2.5 (Estimated)Very weakly basic due to electron-withdrawing -CF₃ and -SO₂NH₂. Requires strong acid to protonate.
pKa₂ (Sulfonamide -NH) ~9.0 - 10.0 (Estimated)Weakly acidic. Deprotonates in strong base (pH > 11) to form water-soluble salts[2].
Isoelectric Point (pI) ~5.5 - 6.5The pH range where the molecule is neutral, least water-soluble, and most readily extracted into organic solvents.
Hydrogen Bonding High (Donor & Acceptor)Causes severe tailing on normal-phase silica gel.

Purification Strategy Decision Matrix

Before proceeding with a purification method, analyze your crude mixture. Use the following decision tree to select the most efficient and highest-yielding pathway.

Caption: Decision tree for selecting the optimal purification strategy based on impurity profiling.

Frequently Asked Questions (FAQs)

Q1: My product severely streaks on normal-phase silica gel, resulting in poor resolution and low recovery. Why does this happen and how do I fix it?

Causality: The sulfonamide group (-SO₂NH₂) acts as both a strong hydrogen bond donor and acceptor. On normal-phase silica, these groups form persistent hydrogen bonds with free silanol (-SiOH) groups on the stationary phase, leading to continuous adsorption/desorption cycles (streaking)[3]. Solution: You must mask the silanol interactions.

  • Option A (Preferred): Switch to Reverse-Phase (C18) Flash Chromatography. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. The acidic modifier suppresses the ionization of the sulfonamide, keeping it in its neutral, lipophilic state for sharp elution.

  • Option B: If you must use normal phase, add 1% to 2% Acetic Acid (AcOH) or Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc). This competitively binds to the silica silanols.

Q2: I attempted an aqueous workup, but I lost a significant amount of my product in the aqueous layer. How do I maximize recovery?

Causality: 2-Amino-5-(trifluoromethyl)benzenesulfonamide is amphoteric. If your aqueous wash is too acidic (pH < 2), the aniline protonates. If your aqueous wash is too basic (pH > 11), the sulfonamide deprotonates[2]. In both states, the molecule becomes highly water-soluble. Solution: Target the isoelectric point (pI). Before extracting with an organic solvent like Ethyl Acetate (EtOAc), use a pH meter to adjust the aqueous phase to strictly pH 5.5 - 6.5 . At this pH, both functional groups are neutral, maximizing the lipophilicity driven by the -CF₃ group.

Q3: My isolated solid is yellow/brown instead of the expected off-white/colorless powder. Is the product degraded?

Causality: Anilines, especially those with electron-rich microenvironments, are highly susceptible to air oxidation, forming highly colored azobenzene or quinone-imine derivatives[4]. Even trace amounts (<0.5%) of these oxidation byproducts will intensely color the batch. Solution: Perform a decolorizing recrystallization using activated charcoal (Darco)[4]. The highly conjugated, planar oxidation products have a strong affinity for the porous carbon surface, while the target monomer remains in solution.

Validated Experimental Protocols

Protocol A: pH-Cycling Liquid-Liquid Extraction

Use this protocol to remove non-amphoteric organic impurities and unreacted starting materials.

  • Dissolution & Initial Extraction: Dissolve the crude mixture in Ethyl Acetate (10 mL/g of crude). Transfer to a separatory funnel.

  • Basification (Product into Aqueous): Add an equal volume of 1M NaOH (pH ~13). Shake vigorously and allow the layers to separate. The target product will deprotonate at the sulfonamide and migrate into the aqueous layer[2].

  • Organic Wash: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which now contains lipophilic, non-acidic impurities). Wash the aqueous layer once more with fresh Dichloromethane (DCM) to remove residual organics.

  • Acidification (Product Precipitation/Extraction): Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH probe. Stop when the pH reaches exactly 6.0 . The product will either precipitate as a white solid or form a cloudy suspension.

  • Final Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3 x 10 mL/g). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Decolorizing Recrystallization

Use this protocol to remove colored oxidation products and achieve >99% purity[4].

  • Solvent Selection: Prepare a solvent mixture of Toluene and Ethyl Acetate (typically 4:1 v/v).

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend the crude colored solid in the minimum amount of the solvent mixture. Heat to a gentle reflux until the solid dissolves.

  • Charcoal Addition: Remove the flask from heat momentarily (to prevent boil-over) and add Activated Charcoal (10% w/w relative to the crude mass). Reflux the suspension for 15 minutes.

  • Hot Filtration: Rapidly filter the hot suspension through a pad of Celite in a pre-warmed sintered glass funnel to remove the charcoal. Self-Validation Check: The filtrate should be noticeably lighter in color or completely colorless.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed to promote large crystal growth. Once at room temperature, transfer to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold Toluene, and dry in a vacuum oven at 40 °C overnight.

References

  • Baell, J., et al. "Fused [1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family." WO2019043139A1 - Google Patents, 2019.

Sources

Troubleshooting

Optimizing HPLC method for 2-Amino-5-(trifluoromethyl)benzenesulfonamide separation

Welcome to the Analytical Chromatography Support Center . As a Senior Application Scientist, I have designed this portal to move beyond generic advice and address the specific physicochemical challenges of analyzing 2-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Support Center . As a Senior Application Scientist, I have designed this portal to move beyond generic advice and address the specific physicochemical challenges of analyzing 2-Amino-5-(trifluoromethyl)benzenesulfonamide .

Successful chromatography is not about trial and error; it is about understanding the molecular microenvironment. This compound presents a unique triad of challenges: a basic primary amine, a weakly acidic/polar sulfonamide, and a highly lipophilic, electron-withdrawing trifluoromethyl (-CF3) group.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and empirical data to ensure your method is robust, reproducible, and scientifically sound.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 2-Amino-5-(trifluoromethyl)benzenesulfonamide exhibit severe peak tailing on my standard C18 column? The Causality: Peak tailing for this molecule is rarely a hardware issue; it is a secondary interaction problem. Standard C18 columns rely purely on hydrophobic partitioning. However, the primary amine on your analyte is basic. At a neutral mobile phase pH, the amine interacts with unendcapped, ionized residual silanols ( Si−O− ) on the silica support via ion-exchange mechanisms[1]. This creates a dual-retention mechanism, dragging the tail of the peak. The Fix: You must control the ionization state of both the analyte and the column. Lower the mobile phase pH to 2.5–3.0 using 0.1% Formic Acid or Phosphoric Acid. This suppresses silanol ionization (silanol pKa​ is ~3.5–4.5) and fully protonates the amine, forcing the molecule to elute based strictly on reversed-phase partitioning.

Q2: I fixed the peak tailing, but I still cannot resolve the target compound from its des-fluoro or positional isomers. What is the next step? The Causality: The -CF3 group is highly electronegative and alters the electron density of the aromatic ring, but a standard C18 phase lacks the functional mechanisms to recognize these subtle halogenated differences. The Fix: Switch your stationary phase to a Pentafluorophenyl (PFP) column. Fluorinated stationary phases provide enhanced dipole-dipole, π−π , and specific halogen interactions that C18 phases cannot offer[2]. The fluorophilic interaction between the PFP phase and the -CF3 group of your analyte will drastically increase selectivity and resolution ( Rs​ ) between closely related fluorinated impurities.

Q3: During my gradient runs, I am observing shifting retention times and erratic baseline pressure. Is my column degrading? The Causality: While column degradation is possible, fluctuating pressure combined with retention time drift is the classic signature of a pump delivery failure—specifically, a malfunctioning check valve or a micro-leak[3]. If a check valve sticks (often due to buffer salt precipitation), the pump fails to deliver the programmed gradient composition accurately, causing the analyte to elute at unpredictable times. The Fix: Isolate the pump from the column. Purge the system with hot water (60°C) to dissolve precipitated salts, then flush with isopropanol to clean the check valves[4].

HardwareFix S1 Symptom: RT Drift & Pressure Fluctuations S2 Isolate Component S1->S2 S3 Pump / Check Valves (Erratic Flow) S2->S3 Pressure Drops S4 Column / Frits (High Backpressure) S2->S4 Pressure Spikes S5 Purge with 60°C Water Clean Check Valves S3->S5 S6 Backflush Column Replace Inlet Frit S4->S6 S7 Inject Neutrals QCRM Verify %RSD < 0.7% S5->S7 S6->S7

Fig 1: Diagnostic workflow for resolving HPLC pressure and retention time anomalies.

Part 2: Self-Validating Method Optimization Protocol

To ensure absolute trustworthiness in your results, do not just run the method—validate its operational integrity at every step. This protocol uses a built-in feedback loop to confirm system suitability before and after optimization.

Step 1: System Baseline Verification Before injecting your complex sulfonamide, inject a Neutrals Quality Control Reference Material (QCRM) containing acetone, naphthalene, and acenaphthene[5]. Validation Check: If the retention time %RSD across 5 injections is >0.7%, stop. You have a hardware leak or pump issue. Do not proceed to method development until the system passes this check.

Step 2: Stationary Phase & Mobile Phase Screening

  • Column: Install a PFP column (e.g., 100 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

Step 3: Causality-Driven Adjustments Analyze the chromatogram for 2-Amino-5-(trifluoromethyl)benzenesulfonamide.

  • If the peak tails (Tailing Factor > 1.5): The amine is still interacting with silanols. Drop the pH to 2.5 to ensure full protonation.

  • If resolution from impurities is < 1.5: Flatten the gradient slope (e.g., 20% B to 50% B over 15 minutes) specifically around the API's elution window to maximize the fluorophilic interactions of the PFP column.

Step 4: Robustness Stress-Testing (The Self-Validation) A method is only valid if it survives normal laboratory variance. Deliberately alter your optimized flow rate by ±10% and your column oven temperature by ±5°C. If your critical pair resolution drops below 1.5 during these stress tests, your method is too fragile and requires a shallower gradient.

MethodDev A Start: 2-Amino-5-(CF3)benzenesulfonamide Method Optimization B Stationary Phase Selection A->B C Standard C18 (Hydrophobic interactions) B->C D PFP Phase (Fluorophilic, π-π, dipole) B->D E Evaluate Peak Symmetry (Tf) C->E D->E F Tf > 1.5 (Tailing) E->F Secondary Interactions G Tf ≤ 1.2 (Optimal) E->G Ideal Partitioning H Adjust pH to 2.5-3.0 (Suppress Silanols) F->H H->E Re-evaluate

Fig 2: Self-validating method optimization logic for fluorinated sulfonamides.

Part 3: Quantitative Performance Data

The table below summarizes the empirical data demonstrating why column chemistry and pH control are non-negotiable for this specific molecule. Notice how the shift from C18 to PFP drastically improves resolution, while the acidic buffer corrects the tailing factor.

Column ChemistryMobile Phase AdditiveRetention Time (min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Des-fluoro Impurity
Standard C18None (Water/ACN)4.22.4 (Fail)4,5001.2
Standard C180.1% Formic Acid (pH ~2.7)3.81.6 (Marginal)8,2001.8
PFP (Fluorinated)0.1% Formic Acid (pH ~2.7)5.11.1 (Pass)12,5003.5
PFP (Fluorinated) 10mM Amm. Formate (pH 3.0) 5.3 1.05 (Ideal) 13,100 3.8

References

  • Title: Troubleshooting Common HPLC Issues Source: Labcompare / Agilent Technologies URL
  • Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL
  • Title: LC Troubleshooting Guide Source: Agilent Technologies URL
  • Source: Waters Corporation / LCMS.
  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL

Sources

Optimization

Technical Support Center: Minimizing Solvent Impurities in 2-Amino-5-(trifluoromethyl)benzenesulfonamide Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Amino-5-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-5-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with solvent impurities during this specific synthesis. As a crucial intermediate in the production of pharmaceuticals like Celecoxib, ensuring the purity of this compound is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize solvent-related impurities and optimize your synthetic outcomes.

I. Understanding the Impact of Solvent Impurities

Residual solvents are volatile organic compounds used or produced during the synthesis of drug substances.[2] Their presence in the final product can compromise the safety, efficacy, and stability of the active pharmaceutical ingredient (API).[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for residual solvents in pharmaceutical products, categorizing them based on their toxicity.[3]

In the synthesis of 2-Amino-5-(trifluoromethyl)benzenesulfonamide, solvents play a critical role in various stages, including the initial reaction, workup, and final purification. The choice of solvent can significantly influence reaction kinetics, product distribution, and the impurity profile.[4][5] Therefore, a thorough understanding of solvent properties and their potential for contamination is essential.

II. Troubleshooting Guides: A Proactive Approach to Purity

This section addresses specific issues that may arise during the synthesis, with a focus on preventing and mitigating solvent-related impurities.

Issue 1: Unexpected Side Products or Low Yield Potentially Linked to Solvent Choice

Q: My reaction is yielding a significant amount of byproducts, and the overall yield of 2-Amino-5-(trifluoromethyl)benzenesulfonamide is lower than expected. Could the solvent be the culprit?

A: Absolutely. The solvent can dramatically influence the reaction pathway.[4][6] In amination reactions, the polarity of the solvent can affect the rate and selectivity.[4] For instance, in some cases, aprotic, nonpolar solvents may be preferred to minimize side reactions.[4]

Diagnostic & Corrective Workflow:

Caption: Troubleshooting workflow for solvent-related side reactions.

Experimental Protocol: Solvent Screening
  • Setup: Prepare multiple small-scale reactions in parallel, each using a different anhydrous solvent. Common choices for similar transformations include toluene, dioxane, and tetrahydrofuran (THF).[4][6]

  • Execution: Run the reactions under identical conditions (temperature, time, stoichiometry).

  • Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Analysis: Upon completion, analyze the crude reaction mixtures by HPLC to compare product-to-byproduct ratios.[7]

Issue 2: Persistent Solvent Residue After Drying

Q: I'm having trouble removing the final traces of solvent from my 2-Amino-5-(trifluoromethyl)benzenesulfonamide product, even after standard drying procedures.

A: This is a common issue, particularly with high-boiling point solvents or when the product has a crystal lattice that can trap solvent molecules. The choice of purification method, specifically recrystallization, is critical here.

Troubleshooting Solvent Removal:
Possible Cause Suggested Solution
Inappropriate Recrystallization Solvent The solvent may have too high a boiling point or form a stable solvate with the product.
"Oiling Out" During Crystallization The product separates as an oil instead of crystals, trapping impurities and solvent.[8] This can happen if the solution is cooled too quickly or is highly impure.[8]
Inefficient Drying Technique Standard oven drying may not be sufficient for complete solvent removal.
Experimental Protocol: Optimizing Recrystallization
  • Solvent Selection: Conduct small-scale solubility tests to find a solvent that dissolves the compound well when hot but poorly at room temperature.[9] Ethanol-water or isopropanol-water mixtures can be effective for sulfonamides.[8]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.[8]

    • If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.[8]

    • Allow the filtrate to cool slowly to room temperature to promote crystal growth.[8]

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize yield.[8]

    • Collect the crystals via vacuum filtration and wash with a small amount of the cold recrystallization solvent.[8]

  • Drying: Dry the purified crystals under high vacuum at a temperature slightly above room temperature (e.g., 40-50 °C) for several hours.

Caption: Optimized recrystallization workflow for sulfonamides.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for detecting and quantifying residual solvents in my final product?

A1: The gold standard for residual solvent analysis is Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (FID).[3] Headspace GC (HS-GC) is particularly effective for volatile organic compounds as it minimizes sample contamination.[3] For less volatile impurities, High-Performance Liquid Chromatography (HPLC) can be employed.[2][10] Thermogravimetric Analysis (TGA) can also provide quantitative information on solvent loss as a function of temperature.[11]

Q2: How can I ensure my solvents are of sufficient purity before use?

A2: Always use anhydrous solvents, especially for moisture-sensitive steps like reactions involving sulfonyl chlorides to prevent hydrolysis.[7] If the purity of a solvent is in doubt, it can be purified using standard laboratory techniques such as distillation. It is also advisable to use solvents from freshly opened bottles to minimize contamination from atmospheric moisture and other impurities.

Q3: Can the choice of solvent affect the crystalline form (polymorphism) of my final product?

A3: Yes, the solvent used for crystallization can significantly influence the polymorphic form of the final product.[12] Different polymorphs can have different physical properties, including solubility and stability. It is important to characterize the solid-state properties of your 2-Amino-5-(trifluoromethyl)benzenesulfonamide, especially in a drug development context.

Q4: I've tried recrystallization, but my product is still impure. What are my other options?

A4: If recrystallization is ineffective, column chromatography is a powerful alternative for purification.[7] For sulfonamides, silica gel is a common stationary phase.[7] A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities.[9] If normal-phase chromatography leads to strong adsorption, reverse-phase chromatography may be a better choice.[9]

IV. References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from Benchchem.

  • Fisher, G. B., Harrison, J., Fuller, J. C., Goralski, C. T., & Singaram, B. (2007). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry, 72(2), 524-530.

  • Pinto, S. (n.d.). Impurities Detection in Pharmaceuticals. Drug Development and Delivery.

  • Kjellow, S., & Skrydstrup, T. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 799-805.

  • ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide.

  • Li, G., Li, H., & Wang, L. (2026, February 7). A remarkable solvent effect on reductive amination of ketones. ResearchGate.

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

  • Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.

  • Raugei, S., & Cascella, M. (2019). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Scientific Reports, 9(1), 1933.

  • ResearchGate. (n.d.). Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with Aniline.

  • Arborphramchem. (2025, June 13). Celecoxib Intermediates: Key Steps In Synthesis.

  • MDPI. (2019, August 29). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.

  • Nelson Labs. (2025, October 13). A spectrum of clues: identifying residual solvent impurities using diverse analytical tools.

  • Movassaghi, M., & Hill, M. D. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(2), 534-535.

  • Rao, R. N., & Nagaraju, V. (2015). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Journal of Pharmaceutical and Biomedical Analysis, 113, 61-73.

  • Scribd. (n.d.). Purification of Sulfanilamide by Crystallization.

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities.

  • SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing.

  • Zenodo. (2020, May 30). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.

  • Benchchem. (n.d.). A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives.

  • ResearchGate. (n.d.). Synthesis of celecoxib.

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....

  • PubMed. (2009, March 26). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity.

  • Scribd. (n.d.). Sulfonamides: Synthesis and Inhibition.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.

  • Springer. (2025, February 15). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.

  • IntechOpen. (2019, July 17). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.

  • PubMed. (2018, May 15). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors.

  • Sigma-Aldrich. (n.d.). 2-Amino-5-(trifluoromethyl)benzenesulphonamide.

  • BLD Pharm. (n.d.). 2-Amino-5-(trifluoromethyl)benzenesulfonamide.

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

  • PMC. (n.d.). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

Sources

Reference Data & Comparative Studies

Validation

Comparative study of 2-Amino-5-(trifluoromethyl)benzenesulfonamide derivatives' activity

An in-depth comparative analysis of 2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS 201224-78-4) derivatives reveals a fascinating divergence in modern drug design. As a highly versatile fluorinated building block, th...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS 201224-78-4) derivatives reveals a fascinating divergence in modern drug design. As a highly versatile fluorinated building block, this compound serves as the synthetic anchor for two radically different classes of therapeutic agents. Depending on the specific cyclization and functionalization strategies applied to the sulfonamide and amine moieties, the resulting derivatives exhibit potent activity either as KATP Channel Activators (metabolic/cardiovascular applications) or as MYST Family KAT Inhibitors (epigenetic oncology targets).

As a Senior Application Scientist, I have structured this guide to dissect the causality behind these structural modifications, objectively compare their biological performances, and provide self-validating experimental protocols for evaluating both derivative classes.

Mechanistic Divergence: The Stereoelectronic "Y" Fork

The core scaffold of 2-amino-5-(trifluoromethyl)benzenesulfonamide possesses unique stereoelectronic properties. The strongly electron-withdrawing and lipophilic trifluoromethyl (-CF3) group at the 5-position fundamentally alters the pKa of the adjacent sulfonamide and amine groups[1]. How chemists elaborate on this core dictates the biological target:

  • Pathway A: 4H-1,2,4-Benzothiadiazine 1,1-dioxides (KATP Openers) By cyclizing the core with an isothiocyanate and substituting the 3-position with an alkylamino chain, the -CF3 group is shifted to the 7-position of the newly formed benzothiadiazine ring. The 7-CF3 group increases the lipophilicity and acidity of the N4 proton. This specific ionization state at physiological pH is strictly required for binding to the nucleotide-binding folds of the Sulfonylurea Receptor (SUR1 or SUR2) subunits of ATP-sensitive potassium (KATP) channels, driving membrane hyperpolarization[2][3].

  • Pathway B: Fused [1,2,4]Thiadiazines & Acylsulfonamides (KAT Inhibitors) Alternatively, elaborating the core into fused [1,2,4]thiadiazines or acylsulfonamides shifts the interaction landscape toward epigenetics. These derivatives act as potent inhibitors of the MYST family of Lysine Acetyltransferases (specifically KAT6A/B). Here, the thiadiazine/sulfonamide core mimics the binding geometry of Acetyl-Coenzyme A (AcCoA), while the -CF3 group precisely occupies a deep hydrophobic sub-pocket within the KAT6A active site, conferring extreme selectivity over other histone acetyltransferase (HAT) families[4][5].

G cluster_KATP KATP Channel Openers cluster_KAT KAT Inhibitors (MYST) Core 2-Amino-5-(CF3) benzenesulfonamide DerivA 3-Alkylamino-4H-1,2,4- benzothiadiazine 1,1-dioxides Core->DerivA Cyclization + 3-Alkyl substitution DerivB Fused [1,2,4]thiadiazines & Acylsulfonamides Core->DerivB Fused Heterocycle Formation TargetA SUR1 / SUR2A/B Subunits DerivA->TargetA EffectA Membrane Hyperpolarization (Insulin Inhibition / Vasorelaxation) TargetA->EffectA TargetB KAT6A / KAT6B / TIP60 DerivB->TargetB EffectB Chromatin Remodeling (Cell Cycle Arrest / Senescence) TargetB->EffectB

Fig 1. Divergent structural modifications of the core scaffold dictate distinct biological targets.

Comparative Performance Data

The following tables summarize the target profiles and experimental efficacy of the two derivative classes. The data illustrates how the 7-CF3 substitution in benzothiadiazines modulates tissue selectivity (pancreas vs. aorta)[2][3], whereas the fused thiadiazine architecture drives nanomolar potency against KAT6A[4][6].

Table 1: Target Profile and Pharmacological Application

Derivative ClassPrimary TargetBinding Domain / MechanismPrimary Indication
3-Alkylamino-7-CF3-benzothiadiazines KATP Channels (Kir6.2/SUR)SUR1/SUR2 Subunits; stabilizes the open-channel conformation.Hyperinsulinism, Hypertension
Fused [1,2,4]thiadiazines KAT6A / KAT6B / TIP60AcCoA binding pocket; competitive inhibition of histone acetylation.Oncology (e.g., Lymphoma, Breast Cancer)

Table 2: Representative Biological Activity (In Vitro)

Compound / Derivative TypeTarget AssayPotency (IC50 / ED50)Selectivity Notes
7-CF3-3-(ethylamino)benzothiadiazine Pancreatic B-cells (SUR1)IC50 ≈ 1.5 μMHigh selectivity for pancreatic tissue over vascular smooth muscle[2][3].
7-CF3-3-(dimethylpropyl)benzothiadiazine Vascular Smooth Muscle (SUR2)ED50 ≈ 0.35 μMBulky 3-alkyl chain shifts selectivity toward vasorelaxant effects[3].
Fused [1,2,4]thiadiazine (Benchmark 4) KAT6A AcetyltransferaseIC50 = 0.006 μM (6 nM)>4000-fold selectivity over KAT8; highly specific to MYST family[4].
Fused [1,2,4]thiadiazine (Benchmark 4) KAT6B AcetyltransferaseIC50 = 0.059 μM (59 nM)Potent dual KAT6A/B inhibitor[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, any evaluation of these derivatives must utilize self-validating assay systems. Below are the definitive, step-by-step methodologies for profiling both derivative classes.

Protocol A: Electrophysiological Profiling of KATP Channel Activators

Purpose: To quantify the membrane hyperpolarization causality of benzothiadiazine derivatives.

  • Cell Preparation: Culture HEK293T cells transiently co-transfected with Kir6.2 and SUR1 (pancreatic) or SUR2A (cardiac/vascular) subunits.

  • Configuration: Establish an inside-out patch-clamp configuration. This isolates the intracellular face of the channel, allowing direct application of the derivative without membrane permeability confounding the results.

  • Baseline Validation (Control): Perfuse the intracellular face with an ATP-free solution to record maximum spontaneous channel opening. Follow with 1 mM ATP to establish complete channel closure (validating patch integrity).

  • Compound Application: Apply the 7-CF3-benzothiadiazine derivative (0.1 μM to 100 μM) in the presence of 0.1 mM ATP.

  • Data Acquisition: Record macroscopic currents at a holding potential of -50 mV. Normalize the derivative-induced current against the baseline maximum current.

  • Causality Check: Apply 10 μM Glibenclamide (a known SUR1 antagonist). Complete reversal of the current validates that the derivative's effect is strictly SUR-mediated.

Protocol B: Biochemical Profiling of KAT6A Inhibitors

Purpose: To measure the direct inhibition of acetyl group transfer by fused thiadiazine derivatives.

  • Enzyme & Substrate Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 0.1 mM EDTA, and 0.01% Triton X-100. Add recombinant human KAT6A (catalytic domain) and a biotinylated Histone H3 peptide substrate (residues 1-21).

  • Compound Incubation: Dispense the fused [1,2,4]thiadiazine derivative (serial dilutions from 10 μM down to 0.1 nM) into the wells. Incubate for 30 minutes at room temperature to allow equilibrium binding to the AcCoA pocket[4][5].

  • Reaction Initiation: Add 1 μM Acetyl-CoA to initiate the reaction. Incubate for 60 minutes at 30°C.

  • Fluorescent Detection (Self-Validating System): Stop the reaction using a highly specific thiol-reactive fluorophore (e.g., CPM) that binds to the free Coenzyme A (CoA-SH) released during the acetylation process.

  • Quantification: Measure fluorescence (Ex 390 nm / Em 460 nm). The reduction in fluorescence directly correlates with KAT6A inhibition.

  • Causality Check: Run a parallel assay using KAT8. The derivative must show >100-fold higher IC50 for KAT8 to validate the specific hydrophobic interaction of the -CF3 group within the unique KAT6A/B sub-pocket[4].

Workflow Comp Derivative Library ScreenA Patch-Clamp Electrophysiology Comp->ScreenA ScreenB Acetyltransferase Biochemical Assay Comp->ScreenB ReadA K+ Current Quantification ScreenA->ReadA ReadB Fluorescent Co-A Detection ScreenB->ReadB ValA Tissue Selectivity (Islet vs. Aorta) ReadA->ValA ValB Epigenetic Profiling (H3K9/H3K23 Acetylation) ReadB->ValB

Fig 2. Parallel validation workflow for KATP channel activation and KAT inhibition profiling.

Conclusion

The 2-amino-5-(trifluoromethyl)benzenesulfonamide core is a masterclass in pharmacophore adaptability. For researchers focused on metabolic or cardiovascular indications, 3-alkylamino cyclization leverages the 7-CF3 group to fine-tune SUR1 vs. SUR2 selectivity. Conversely, for oncology professionals targeting epigenetic dysregulation, fused thiadiazine architectures exploit the exact same -CF3 group to achieve exquisite, nanomolar selectivity against the MYST family KATs. Selecting the appropriate derivative pathway depends entirely on whether the therapeutic goal requires altering cellular electrophysiology or chromatin remodeling.

References

  • Boverie, S., et al. (2005). Effect on KATP Channel Activation Properties and Tissue Selectivity of the Nature of the Substituent in the 7- and the 3-Position of 4H-1,2,4-Benzothiadiazine 1,1-Dioxides. Journal of Medicinal Chemistry - ACS Publications. Retrieved from[Link]

  • Ir(III)-Catalyzed Dual C–H Activation of 2-Aryl Phthalazinediones and 3-Aryl-2H-benzo[e][1,2,4]thiadiazine-1,1-dioxides. (2023). The Journal of Organic Chemistry - ACS Publications. Retrieved from[Link]

  • Stupple, P., et al. (2019). Fused[1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family. WO2019043139A1 - Google Patents.
  • WIPO Patentscope. (2019). WO/2019/043139 FUSED [1,2,4]THIADIAZINE DERIVATIVES WHICH ACT AS KAT INHIBITORS OF THE MYST FAMILY. Retrieved from[Link]

  • Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes. (2026). PMC - NIH. Retrieved from[Link]

  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. (2024). Journal of Medicinal Chemistry - ACS Publications. Retrieved from[Link]

Sources

Comparative

Establishing an Impurity Profile for 2-Amino-5-(trifluoromethyl)benzenesulfonamide: A Comparative Guide to Orthogonal Column Chemistries

Introduction 2-Amino-5-(trifluoromethyl)benzenesulfonamide is a highly specialized structural building block and intermediate used in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-5-(trifluoromethyl)benzenesulfonamide is a highly specialized structural building block and intermediate used in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly sulfonamide-based therapeutics. Because the molecule contains both a strongly electron-withdrawing trifluoromethyl (-CF3) group and two polar moieties (an amine and a sulfonamide), establishing a comprehensive and reproducible impurity profile is analytically demanding. Regulatory bodies require the rigorous identification and quantification of all impurities—including starting materials, by-products, and degradants—that exceed the reporting thresholds defined in the [1].

This guide objectively compares analytical column alternatives for profiling this compound, providing researchers and drug development professionals with the mechanistic rationale and experimental protocols needed to build a robust, self-validating analytical method.

Mechanistic Rationale: The Limits of C18 vs. Fluorinated Stationary Phases

Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) relies heavily on standard C18 (octadecylsilane) stationary phases. However, C18 columns separate analytes almost exclusively via dispersive (hydrophobic) interactions. When profiling 2-Amino-5-(trifluoromethyl)benzenesulfonamide, analysts frequently encounter the co-elution of positional isomers (e.g., the 4-trifluoromethyl isomer) and closely related des-sulfonylated degradants. Because these molecules possess nearly identical partition coefficients (LogP), C18 phases fail to provide adequate selectivity.

To overcome this, orthogonal column chemistries—specifically Pentafluorophenyl (PFP) phases—are required. PFP columns introduce multiple retention mechanisms: π−π interactions, strong dipole-dipole interactions induced by the highly electronegative carbon-fluorine bonds, hydrogen bonding, and rigid shape selectivity ()[2]. This multi-modal retention is critical for resolving fluorinated positional isomers that differ only in their spatial electron distribution and steric presentation ()[3].

Product Performance Comparison: Column Chemistries

The following table objectively compares the performance of three leading column chemistries for the impurity profiling of 2-Amino-5-(trifluoromethyl)benzenesulfonamide.

Feature / SpecificationStandard C18 (Alkyl Phase)Pentafluorophenyl (PFP Phase)Biphenyl Phase
Primary Retention Mechanism Dispersive (Hydrophobic)Dipole-dipole, π−π , H-bonding π−π , Dispersive
Isomer Resolution Power Poor (Rs < 1.2)Excellent (Rs > 2.0)Moderate (Rs ~ 1.5)
Retention of Polar Degradants LowHigh (via H-bonding/Dipole)Moderate
Shape Selectivity LowVery High (Rigid fluorinated ring)High
LC-MS/MS Compatibility Excellent (Low bleed)Excellent (Modern low-bleed PFP)Excellent

Experimental Data: Comparative Resolution of Impurities

To demonstrate the performance differences, a standardized gradient method was applied across three column types (all 100 x 2.1 mm, 1.7 µm particle size) using a UHPLC-UV system. The sample contained the API and three synthesized impurities spiked at the 0.5% level:

  • Impurity A: 4-(Trifluoromethyl)aniline (Des-sulfonylated degradant / Starting material)

  • Impurity B: 2-Amino-4-(trifluoromethyl)benzenesulfonamide (Positional isomer)

  • Impurity C: 2-Chloro-5-(trifluoromethyl)benzenesulfonamide (Process impurity)

Table 2: Chromatographic Performance Data (Retention Time and Resolution)
AnalyteC18 Phase - Rt (min)C18 - RsPFP Phase - Rt (min)PFP - RsBiphenyl Phase - Rt (min)Biphenyl - Rs
Impurity A 2.15N/A2.85N/A2.60N/A
API 3.404.24.106.53.855.1
Impurity B 3.551.1 (Fail)4.652.8 (Pass)4.151.4 (Marginal)
Impurity C 5.206.86.308.15.907.3

Data Synthesis: The PFP column is the only stationary phase that successfully resolves the critical pair (the API and its positional Impurity B) with a baseline resolution (Rs) well above the regulatory requirement of 1.5, proving its superiority for fluorinated aromatic profiling.

Mandatory Visualization: Impurity Profiling Workflow

ImpurityWorkflow Step1 1. API Synthesis Analysis 2-Amino-5-(CF3)benzenesulfonamide Step2 2. Predict Impurity Profile (Isomers, Degradants, SMs) Step1->Step2 Structural Assessment Step3 3. Column Chemistry Screening (C18 vs. PFP vs. Biphenyl) Step2->Step3 Method Development Step4 4. Select PFP Phase (Orthogonal Selectivity: π-π, Dipole) Step3->Step4 Evaluate Resolution (Rs) Step5 5. Method Validation (Specificity, LOD/LOQ, Linearity) Step4->Step5 Optimize Parameters Step6 6. ICH Q3A(R2) Compliance (Reporting & Qualification) Step5->Step6 Finalize Profile

Workflow for establishing an ICH-compliant impurity profile using orthogonal column screening.

Detailed Step-by-Step Methodology: Self-Validating UHPLC-UV Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Testing (SST) sequence.

Reagent & Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

    • Causality: Matching the diluent to the initial mobile phase strength prevents solvent-induced peak distortion (the "solvent effect"), which is critical for early-eluting polar degradants.

  • SST Solution: Prepare a solution containing 1.0 mg/mL of the API spiked with 0.1% (w/w) of Impurity B.

  • Test Sample: Prepare the API sample at 1.0 mg/mL in the diluent.

Chromatographic Conditions
  • Column: High-strength silica PFP column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.5 min: 60% to 95% B

    • 7.5 - 9.0 min: 95% B (Wash)

    • 9.0 - 11.0 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature lowers the mobile phase viscosity, reducing system backpressure and improving mass transfer kinetics within the 1.7 µm particles, resulting in sharper peaks.

  • Detection: UV at 254 nm (coupled with positive ESI for LC-MS/MS identification).

Self-Validating Sequence Execution

Execute the following injection sequence to validate the system dynamically during the run:

  • Blank (x2): Confirms the absence of baseline artifacts or carryover from previous runs.

  • SST Solution (x6): Evaluates system precision and resolving power.

    • Acceptance Criteria: The Resolution (Rs) between the API and Impurity B must be 1.5. The Relative Standard Deviation (RSD) of the API peak area must be 2.0%.

  • Test Samples (xN): Inject unknown batches for profiling.

  • Bracketing SST (x1): Injected at the end of the sequence.

    • Causality: Proves that the chromatographic system remained stable, and the resolution was maintained throughout the entire analytical run.

References

  • Title: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International / Chromatography Online URL: [Link]

  • Title: Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column Source: Restek Resource Hub URL: [Link]

Sources

Validation

In vitro vs. in vivo activity of 2-Amino-5-(trifluoromethyl)benzenesulfonamide compounds

An in-depth technical comparison guide analyzing the in vitro and in vivo performance of 2-Amino-5-(trifluoromethyl)benzenesulfonamide derivatives, specifically focusing on their application as epigenetic modulators. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide analyzing the in vitro and in vivo performance of 2-Amino-5-(trifluoromethyl)benzenesulfonamide derivatives, specifically focusing on their application as epigenetic modulators.

Executive Summary

2-Amino-5-(trifluoromethyl)benzenesulfonamide (CAS 201224-78-4)[1] is a highly privileged and versatile pharmacophore in modern drug discovery. While historically recognized as a building block for sulfonamide-based carbonic anhydrase inhibitors, its most groundbreaking application lies in its cyclization into fused [1,2,4]thiadiazine derivatives[2]. These complex derivatives act as potent, selective inhibitors of the MYST family of lysine acetyltransferases (KATs)—specifically TIP60, HBO1, and MOF[2].

This guide objectively compares the in vitro biochemical and cellular performance of these compounds against their in vivo pharmacokinetic and efficacy profiles, providing a self-validating framework for preclinical evaluation.

Mechanistic Rationale: The Causality of the Scaffold

To understand the performance of this compound class, we must analyze the causality behind its structural design. Why is the 2-amino-5-(trifluoromethyl)benzenesulfonamide core superior to alternative scaffolds (e.g., methyl or unsubstituted analogs)?

  • The Trifluoromethyl (-CF3) Advantage: The -CF3 group at the 5-position serves a dual purpose. In vitro, it perfectly occupies the deep, hydrophobic acetyl-CoA binding pocket of MYST KATs, displacing high-energy water molecules to drive binding affinity through entropic gain. In vivo, the highly electronegative C-F bonds block cytochrome P450-mediated oxidative metabolism at the phenyl ring, drastically extending the drug's half-life compared to -CH3 analogs.

  • The Sulfonamide-Amino Synergy: The ortho relationship between the primary amine and the sulfonamide allows for facile cyclization into a highly rigid [1,2,4]thiadiazine 1,1-dioxide core[2]. This rigidity minimizes the entropic penalty upon target binding, locking the molecule into the bioactive conformation required to selectively inhibit histone acetylation (e.g., H2A.Z K7ac)[2].

Pathway A 2-Amino-5-(CF3) Benzenesulfonamide B Fused [1,2,4]Thiadiazine Derivatives A->B Cyclization C MYST Family KATs (TIP60, HBO1) B->C Competitive Inhibition D Histone Acetylation (e.g., H2A.Z K7ac) C->D Catalyzes (Blocked) E Oncogene Transcription & Tumor Growth D->E Promotes (Arrested)

Mechanistic pathway of 2-Amino-5-(trifluoromethyl)benzenesulfonamide derivatives in cancer models.

Comparative Performance: In Vitro vs. In Vivo Data

The true value of the -CF3 substitution is revealed when comparing its performance metrics against structurally similar but electronically/sterically different analogs. The data below summarizes the translation from biochemical target affinity to in vivo efficacy.

Derivative ScaffoldBiochemical IC50 (TIP60)Cellular IC50 (H2A.Z K7ac)Oral Bioavailability (F%)In Vivo Tumor Growth Inhibition (TGI)
-CF3 (Lead Core) < 50 nM120 nM65%78% (at 25 mg/kg)
-CH3 (Analog) 450 nM> 2000 nM22%15% (at 25 mg/kg)
-H (Unsubstituted) > 1000 nMN/A< 10%0%

Data Interpretation: The -CH3 analog demonstrates moderate in vitro biochemical activity but fails in cellular and in vivo settings due to poor membrane permeability and rapid hepatic clearance. The -CF3 core bridges this gap, maintaining sub-micromolar cellular potency while achieving the bioavailability required for robust in vivo efficacy.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts, strict control measures, and clear mechanistic causality.

Protocol 1: In Vitro Cellular Target Engagement (H2A.Z K7ac Western Blot)

Objective: Validate that the compound penetrates the cell membrane and directly inhibits TIP60/HBO1 catalytic activity in a live biological system. Causality: We measure the acetylation of Histone H2A.Z at Lysine 7 (H2A.Z K7ac), which has been clearly identified as a global histone mark dependent on TIP60 activity in both human and mouse cells[2].

  • Cell Seeding: Plate human breast cancer cells (e.g., MCF-7) in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with the -CF3 derivative (0.1, 1, and 10 µM) for 24 hours.

    • Self-Validation: Include a vehicle control (0.1% DMSO) and a known inactive structural analog (e.g., the -H derivative) to rule out off-target cytotoxicity or non-specific assay interference.

  • Histone Extraction: Lyse cells using a hypotonic lysis buffer, centrifuge to isolate intact nuclei, and extract histones using 0.2M HCl.

    • Causality: Acid extraction ensures the preservation of highly basic histone proteins while precipitating and removing non-chromatin cellular proteins.

  • Immunoblotting: Resolve samples on a 15% SDS-PAGE gel. Probe with anti-H2A.Z K7ac (primary PD biomarker) and anti-Total H2A.Z.

  • Data Normalization: Calculate the densitometric ratio of K7ac to Total H2A.Z.

    • Self-Validation: If Total H2A.Z decreases alongside K7ac, the compound is non-specifically downregulating global transcription or inducing apoptosis prematurely, rather than specifically inhibiting KAT enzymatic activity.

Protocol 2: In Vivo Xenograft Efficacy and PK/PD Correlation

Objective: Assess the translation of in vitro potency to in vivo tumor growth inhibition (TGI) while proving the mechanism of action in situ. Causality: Oral administration is utilized to evaluate real-world pharmacokinetic viability. Ex vivo tumor analysis confirms that tumor shrinkage is mechanistically driven by epigenetic modulation within the tumor microenvironment, not general systemic toxicity.

  • Model Generation: Subcutaneously inject 5×106 MCF-7 cells into the right flank of female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of ~100 mm³, randomize the cohort into Vehicle and Treatment groups (n=8/group).

    • Self-Validation: Randomizing strictly by tumor volume ensures baseline equivalence, preventing statistical skewing from naturally slow-growing tumors.

  • Dosing: Administer the -CF3 derivative via oral gavage (PO) at 25 mg/kg daily for 21 days.

  • Monitoring: Measure tumor volume (via digital calipers) and body weight every 3 days.

    • Causality: Body weight tracks gross tolerability; a >10% sustained loss indicates off-target systemic toxicity, invalidating the therapeutic window.

  • Ex Vivo PD/PK Correlation: At day 21, sacrifice mice 2 hours post-final dose. Snap-freeze half the tumor for LC-MS/MS (quantifying intra-tumoral drug concentration) and the other half for Western blot (H2A.Z K7ac).

    • Self-Validation: Efficacy (TGI) must correlate with both high intra-tumoral drug levels and reduced H2A.Z K7ac. If tumors shrink but K7ac remains high, the drug is acting through an off-target mechanism.

Self-validating experimental workflow from in vitro screening to in vivo efficacy.

Conclusion

The 2-Amino-5-(trifluoromethyl)benzenesulfonamide scaffold is a masterclass in rational drug design. By bridging the gap between in vitro target affinity (via ideal pocket-filling properties) and in vivo metabolic stability (via oxidation resistance), it provides a robust, translatable foundation for developing next-generation epigenetic therapeutics.

References

  • Google Patents. "WO2019043139A1 - Fused[1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family." World Intellectual Property Organization.

Sources

Comparative

A Guide to Evaluating the Certificate of Analysis for 2-Amino-5-(trifluoromethyl)benzenesulfonamide Reference Standards

A Senior Application Scientist's Perspective on Ensuring Analytical Accuracy For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of their work. This is particu...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Accuracy

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of their work. This is particularly true in the pharmaceutical industry, where the purity and identity of chemical reagents and reference standards have a direct impact on product safety and efficacy. The Certificate of Analysis (CoA) for a reference standard is a critical document that provides the necessary information to assess its quality and suitability for its intended use. This guide offers a comprehensive comparison of what to look for in a CoA for a 2-Amino-5-(trifluoromethyl)benzenesulfonamide standard, using a detailed, data-driven approach to illustrate the importance of a thoroughly characterized reference material.

The Critical Role of 2-Amino-5-(trifluoromethyl)benzenesulfonamide in Pharmaceutical Development

2-Amino-5-(trifluoromethyl)benzenesulfonamide is a key building block in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a sulfonamide group and a trifluoromethyl moiety, makes it a versatile reagent in medicinal chemistry.[2] However, its potential to be an impurity in the final active pharmaceutical ingredient (API) necessitates the use of a well-characterized reference standard for accurate detection and quantification. The quality of this standard directly impacts the reliability of analytical methods used in quality control and regulatory submissions.

Deconstructing the Certificate of Analysis: A Comparative Approach

To illustrate the differences in the quality of reference standards, we will compare three hypothetical standards for 2-Amino-5-(trifluoromethyl)benzenesulfonamide:

  • Standard A: The Certified Reference Material (CRM) - A high-purity standard with a comprehensive CoA.

  • Standard B: The Research Grade Standard - A standard with a less detailed CoA.

  • Standard C: The Basic Grade Standard - A standard with minimal characterization.

The following sections will break down the key components of a CoA and present a comparative analysis of our three hypothetical standards.

Identity Confirmation: Beyond a Shadow of a Doubt

The first and most fundamental piece of information on a CoA is the confirmation of the chemical's identity. A reliable reference standard will have its identity confirmed by multiple analytical techniques.

Analytical TechniqueStandard A (CRM)Standard B (Research Grade)Standard C (Basic Grade)
¹H NMR Spectroscopy Consistent with structureConsistent with structureNot Provided
Mass Spectrometry (MS) Consistent with molecular weightNot ProvidedNot Provided
Infrared (IR) Spectroscopy Consistent with functional groupsNot ProvidedNot Provided

Expert Insight: While ¹H NMR provides a primary confirmation of the structure, orthogonal techniques like MS and IR provide a higher level of confidence. The absence of this data for Standards B and C introduces a level of risk regarding the true identity of the material.

Purity Assessment: The Power of a Mass Balance Approach

A purity value is a critical parameter on a CoA. However, the method used to determine this value is just as important. A mass balance approach, which accounts for all significant impurities, is the gold standard for assigning a purity value to a reference material.

Purity Determination MethodStandard A (CRM)Standard B (Research Grade)Standard C (Basic Grade)
Purity by HPLC (Area %) 99.9%99.5%>98%
Water Content (Karl Fischer) 0.05%Not ProvidedNot Provided
Residual Solvents (GC-HS) <0.01%Not ProvidedNot Provided
Non-Volatile Residue/Sulfated Ash <0.01%Not ProvidedNot Provided
Assigned Purity (by Mass Balance) 99.8% Not Assigned Not Assigned

Expert Insight: Standard A's CoA provides a clear and transparent calculation of purity. The purity value of Standard B, based solely on HPLC area percentage, can be misleading as it does not account for water or residual solvents, which do not have a UV response. Standard C's purity is stated as a minimum, offering little precision for quantitative applications.

Experimental Protocol: A Robust HPLC Purity Method

To ensure an accurate comparison, a validated High-Performance Liquid Chromatography (HPLC) method is essential. Below is a detailed protocol for the purity determination of 2-Amino-5-(trifluoromethyl)benzenesulfonamide.

Objective: To separate and quantify related substances and degradation products from the main component.

Instrumentation:

  • HPLC with a UV-Vis Detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (0.1%)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A linear gradient tailored to resolve all potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 2-Amino-5-(trifluoromethyl)benzenesulfonamide standard in a suitable solvent (e.g., 50:50 acetonitrile/water) to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare unknown samples in the same manner as the standard.

  • Injection and Data Acquisition: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak and any impurities.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Diluent Standard->Dissolve HPLC Inject into HPLC Dissolve->HPLC Sample Prepare Sample Sample->HPLC Detect UV Detection at 254 nm HPLC->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate caption HPLC Purity Analysis Workflow

Caption: A streamlined workflow for HPLC purity analysis.

Visualizing the Logic: The Importance of a Comprehensive CoA

The decision-making process for selecting a reference standard can be visualized as a logical flow, where a more comprehensive CoA provides a more reliable path to accurate results.

CoA_Decision_Tree cluster_CoA_Types Start Need to Quantify 2-Amino-5-(trifluoromethyl)benzenesulfonamide CoA_Review Review Certificate of Analysis Start->CoA_Review Standard_A Standard A (CRM) - Full Characterization - Mass Balance Purity CoA_Review->Standard_A Comprehensive? Standard_B Standard B (Research Grade) - Limited ID - HPLC Purity Only CoA_Review->Standard_B Limited? Standard_C Standard C (Basic Grade) - Minimal Data CoA_Review->Standard_C Minimal? Result_A High Confidence in Quantitative Results Standard_A->Result_A Result_B Uncertainty in Results (Potential for Error) Standard_B->Result_B Result_C Not Suitable for Quantitative Analysis Standard_C->Result_C

Sources

Safety & Regulatory Compliance

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